Ornidazole
描述
This compound has been used in trials studying the prevention of Elective Colorectal Surgery.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and amebiasis and has 2 investigational indications.
A nitroimidazole antiprotozoal agent used in ameba and trichomonas infections. It is partially plasma-bound and also has radiation-sensitizing action.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045420 | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16773-42-5 | |
| Record name | Ornidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ornidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62XCK0G93T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ornidazole's Mechanism of Action Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of ornidazole, a 5-nitroimidazole antimicrobial agent, against anaerobic bacteria. This document details the molecular interactions, biochemical pathways, and methodologies used to elucidate its bactericidal effects, with a focus on providing actionable data and protocols for research and development.
Core Mechanism of Action: A Multi-Step Process
This compound is a prodrug that is selectively toxic to anaerobic microorganisms. Its mechanism of action can be dissected into a series of sequential events:
-
Cellular Uptake and Reductive Activation: this compound, being a small and relatively lipophilic molecule, passively diffuses across the bacterial cell membrane. In the low redox potential environment of anaerobic bacteria, the nitro group of this compound is reduced. This critical activation step is primarily catalyzed by electron transport proteins with low redox potentials, such as ferredoxin . The electrons for this reduction are supplied by key metabolic pathways in anaerobes, notably from the oxidation of pyruvate catalyzed by the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) .
-
Generation of Cytotoxic Intermediates: The single-electron reduction of the nitro group results in the formation of a short-lived nitro radical anion. Further reduction leads to the generation of a cascade of highly reactive nitrogen species (RNS), including nitroso radicals and hydroxylamine intermediates. These cytotoxic intermediates are the primary effectors of this compound's bactericidal activity.
-
DNA Damage and Macromolecular Disruption: The reactive intermediates generated from this compound's activation directly interact with and damage bacterial DNA. The primary mode of DNA damage is the induction of strand breaks , which disrupts the helical structure of the DNA. This damage inhibits essential cellular processes, including DNA replication and transcription, ultimately leading to bacterial cell death.
-
Selectivity for Anaerobes: The selective toxicity of this compound towards anaerobic bacteria is a direct consequence of their unique physiology. The low intracellular redox potential and the presence of specific nitroreductases, like PFOR, are essential for the activation of the drug. In contrast, aerobic and facultative anaerobic bacteria under aerobic conditions lack the necessary low-redox-potential electron transport chains to efficiently reduce the nitro group of this compound, rendering the drug inactive against them.
Quantitative Data: In Vitro Susceptibility of Anaerobic Bacteria to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant anaerobic bacteria. These values represent the lowest concentration of the drug that inhibits the visible growth of the microorganism.
| Gram-Negative Anaerobic Bacilli | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | 55 | 0.125 - 2 | 0.5 | 1 |
| Bacteroides spp. (non-fragilis) | 23 | 0.06 - 4 | 0.25 | 2 |
| Fusobacterium spp. | 15 | ≤0.03 - 1 | 0.125 | 0.5 |
| Gram-Positive Anaerobic Bacteria | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clostridium perfringens | 11 | ≤0.03 - 0.25 | 0.125 | 0.25 |
| Clostridium spp. (other) | 10 | 0.125 - >128 | 2 | 64 |
| Peptostreptococcus spp. | 18 | ≤0.03 - 2 | 0.25 | 1 |
| Propionibacterium acnes | 7 | 0.25 - >128 | 8 | >128 |
Note: Data compiled from various in vitro susceptibility studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the agar dilution method, a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.
Materials:
-
Anaerobic chamber or glove box
-
Wilkins-Chalgren agar or other suitable anaerobic growth medium
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., Steers replicator)
-
Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂)
-
Incubator (37°C)
Procedure:
-
Preparation of Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in sterile water or another appropriate diluent. b. For each concentration, add a defined volume of the diluted this compound to molten and cooled (45-50°C) Wilkins-Chalgren agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Also prepare a drug-free control plate. c. Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Inoculum Preparation: a. Grow the anaerobic bacterial strains to be tested on appropriate agar plates in an anaerobic environment. b. Suspend colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: a. Using a Steers replicator or a calibrated loop, inoculate the surface of each this compound-containing and control agar plate with the standardized bacterial suspensions. b. Allow the inoculum spots to dry before inverting the plates.
-
Incubation: a. Place the inoculated plates in an anaerobic chamber or jar with an anaerobic gas-generating system. b. Incubate at 37°C for 48 hours.
-
Reading the Results: a. After incubation, examine the plates for bacterial growth. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol for Nitroreductase Activity Assay in Cell-Free Extracts
This assay measures the ability of bacterial cell-free extracts to reduce a nitroaromatic compound, serving as a proxy for this compound activation.
Materials:
-
Anaerobic bacterial culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase)
-
Bradford reagent for protein quantification
-
Anaerobic chamber
-
Spectrophotometer
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)
-
NADH or NADPH solution
-
This compound solution
-
(Optional) A colorimetric substrate like p-nitrophenol
Procedure:
-
Preparation of Cell-Free Extract: a. Grow the anaerobic bacteria to mid-log phase in a suitable broth medium under anaerobic conditions. b. Harvest the cells by centrifugation and wash with an anaerobic buffer. c. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press) within an anaerobic chamber. d. Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the cell-free extract. e. Determine the protein concentration of the cell-free extract using the Bradford assay.
-
Enzyme Assay: a. In an anaerobic chamber, prepare a reaction mixture in a cuvette containing assay buffer, NADH or NADPH as the electron donor, and the cell-free extract. b. Initiate the reaction by adding a known concentration of this compound. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH. d. The rate of the reaction is proportional to the nitroreductase activity in the extract. e. (Alternative) If using a colorimetric substrate, monitor the formation of the reduced product at its specific wavelength.
-
Calculation of Specific Activity: a. Calculate the rate of NADH/NADPH oxidation from the linear portion of the absorbance vs. time plot. b. Express the nitroreductase activity as units per milligram of protein (e.g., nmol of NADH oxidized/min/mg protein).
Protocol for Quantification of DNA Damage using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Anaerobic bacterial culture treated with this compound
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software for comet scoring
Procedure:
-
Cell Preparation: a. Treat the anaerobic bacterial culture with various concentrations of this compound for a defined period. Include an untreated control. b. Harvest a small aliquot of the bacterial suspension.
-
Embedding Cells in Agarose: a. Mix the bacterial suspension with low melting point agarose at 37°C. b. Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose. c. Cover with a coverslip and allow the agarose to solidify at 4°C.
-
Cell Lysis: a. Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes the cell wall, membrane, and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: a. Gently rinse the slides and place them in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer. b. Allow the DNA to unwind in the alkaline solution for 20-40 minutes. c. Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: a. Carefully remove the slides from the electrophoresis tank and neutralize them by washing with neutralization buffer. b. Stain the DNA by incubating the slides with a fluorescent DNA dye.
-
Visualization and Analysis: a. Visualize the comets using a fluorescence microscope. b. Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: The activation pathway of this compound in anaerobic bacteria.
Experimental Workflow for Assessing DNA Damage
Caption: Experimental workflow for the Comet Assay to quantify DNA damage.
Logical Relationship of Key Components in this compound's Mechanism
Caption: Key components and their logical relationship in this compound's action.
Pharmacological Profile and Pharmacokinetics of Ornidazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacological profile and pharmacokinetic properties of ornidazole, a 5-nitroimidazole antimicrobial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, therapeutic applications, and disposition within the body.
Pharmacological Profile
This compound is a synthetic nitroimidazole derivative effective against a wide range of anaerobic bacteria and protozoa.[1] Its activity is rooted in its unique chemical structure and the specific metabolic capabilities of anaerobic microorganisms.
Mechanism of Action
The selective toxicity of this compound towards anaerobic organisms is a result of its activation within these microbes. The process begins with the passive diffusion of the inactive this compound molecule into the microorganism.[2] Inside the cell, the nitro group of this compound is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobes.[2][3] This reduction generates reactive nitro radicals and other cytotoxic intermediates.[2][4][5] These reactive species then interact with microbial DNA, causing strand breakage and helical structure disruption, which inhibits protein synthesis and ultimately leads to cell death.[2][6]
Caption: this compound's mechanism of action within an anaerobic microorganism.
Therapeutic Uses
This compound is clinically indicated for the treatment of various infections caused by susceptible anaerobic bacteria and protozoa.[6][7]
Table 1: Therapeutic Indications for this compound
| Infection Type | Pathogen Examples |
| Protozoal Infections | |
| Amoebiasis | Entamoeba histolytica[6] |
| Giardiasis | Giardia lamblia (Giardia intestinalis)[5][6] |
| Trichomoniasis | Trichomonas vaginalis[6] |
| Anaerobic Bacterial Infections | |
| Various Infections | Bacteroides spp., Clostridium spp., Fusobacterium spp., Anaerobic cocci[5] |
| Surgical Prophylaxis | Prevention of postoperative infections in procedures like colorectal surgery[7] |
| Bacterial Vaginosis | [4] |
Adverse Effects
The use of this compound can be associated with several adverse effects, primarily affecting the gastrointestinal and central nervous systems.
Table 2: Common Adverse Effects of this compound
| System Organ Class | Common Adverse Effects | Rare but Serious Adverse Effects |
| Gastrointestinal | Nausea, vomiting, metallic taste, diarrhea, loss of appetite[5][6] | Cholestatic hepatitis, pancreatitis[6] |
| Central Nervous System | Dizziness, headache, somnolence, vertigo[4][5] | Seizures, peripheral neuropathy, ataxia[5][8] |
| Hypersensitivity | Skin rash, pruritus (itching)[5][6] | Angioedema, anaphylaxis[6] |
| Hematological | Leukopenia (low white blood cell count)[5][8] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good absorption, wide distribution, hepatic metabolism, and a relatively long elimination half-life.
Absorption
This compound is rapidly and almost completely absorbed following oral administration, with a bioavailability of approximately 90%.[6][9] Peak plasma concentrations (Tmax) are typically achieved within 2 to 3 hours.[5][10] While food may slow the rate of absorption, it does not significantly affect the extent of absorption.[9][10]
Distribution
This compound is widely distributed throughout body tissues and fluids, including the cerebrospinal fluid.[3][5] The apparent volume of distribution is approximately 0.9 L/kg.[11] Plasma protein binding is low, at about 13-15%.[5][6]
Metabolism
This compound is extensively metabolized in the liver, primarily through hydroxylation.[3][10] The two major metabolites are the α-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol (M1) and 3-(2-methyl-5-nitroimidazole-1-yl)-1,2-propanediol (M4).[10] These metabolites are less active than the parent compound.[3]
Caption: Primary metabolic pathways of this compound in the liver.
Excretion
This compound and its metabolites are eliminated from the body primarily via the urine (around 63%) and to a lesser extent in the feces (around 22%).[9] Less than 4% of the dose is excreted as the unchanged drug in the urine.[3][9] The elimination half-life of this compound is approximately 13 to 14 hours.[4][5][12]
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | ~90% | [6][9] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [5][10] |
| Volume of Distribution (Vd) | ~0.9 L/kg | [11] |
| Plasma Protein Binding | ~13-15% | [5][6] |
| Elimination Half-Life (t½) | ~13-14 hours | [4][5][12] |
| Primary Route of Excretion | Renal (as metabolites) | [9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against anaerobic bacteria.[13]
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in pre-reduced anaerobic broth (e.g., Brucella broth supplemented with hemin and vitamin K1) to achieve a final concentration range (e.g., 0.125 to 128 µg/mL). Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculum Preparation: Culture the anaerobic test organism on a suitable agar medium under anaerobic conditions. Prepare a bacterial suspension in anaerobic broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Seal the plates and incubate under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 35-37°C for 48 hours.
-
MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Pharmacokinetic Study in a Rodent Model
This protocol describes a typical pharmacokinetic study of this compound in rats following oral administration.[15]
Methodology:
-
Animal Acclimatization and Dosing: Acclimatize male Wistar rats (200-250g) for at least one week. Fast the animals overnight before dosing. Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.
-
Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable internal standard (e.g., metronidazole).[16] This involves protein precipitation, separation on a C18 column, and UV detection.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), t½, and Vd.[15]
Caption: Workflow for a rodent pharmacokinetic study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. efda.gov.et [efda.gov.et]
- 4. m.youtube.com [m.youtube.com]
- 5. mims.com [mims.com]
- 6. vinmec.com [vinmec.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. Evaluation of this compound Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. karger.com [karger.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Optimization, Characterisation and Pharmacokinetic Studies of Mucoadhesive Oral Multiple Unit Systems of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and developmental history of Ornidazole
An In-depth Technical Guide to the Discovery and Developmental History of Ornidazole
Introduction
This compound is a third-generation 5-nitroimidazole antimicrobial agent, following the development of metronidazole and tinidazole, and has established itself as a cornerstone in the treatment of infections caused by protozoa and anaerobic bacteria.[1][2] Its development marked a significant advancement in the therapeutic class, offering a longer elimination half-life and favorable pharmacokinetic profile.[2][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers and drug development professionals.
Discovery and Developmental Timeline
This compound was developed by the Swiss pharmaceutical company Hoffmann-La Roche in the 1970s, with its synthesis first reported in 1966.[1][2][4] It was designed as a successor to earlier nitroimidazoles with the aim of improving pharmacokinetic properties, particularly the duration of action.[2] The drug, under the trade name Tiberal, was first launched in Switzerland on March 11, 1982, by OrPha Swiss GmbH.[1][2] Its initial approval was for the treatment of trichomoniasis, but its broad-spectrum activity against other protozoa and anaerobic bacteria quickly led to wider clinical adoption.[5][6]
Chemical Synthesis
This compound, with the systematic name 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole, is a synthetic nitroimidazole derivative.[1]
Commercial Synthesis Protocol
The primary commercial synthesis route involves an acid-catalyzed reaction between 2-methyl-5-nitroimidazole and epichlorohydrin.[5][7]
Experimental Protocol:
-
Reaction Setup: 127.1 g of 2-methyl-5-nitroimidazole, 635.5 g of ethyl acetate, and 4.13 g of a suitable acid catalyst are added to a reaction flask and stirred at 50-300 rpm until evenly mixed.[8]
-
Addition of Reagent: 127.1 g of epichlorohydrin is added to the flask.[8]
-
Reaction Conditions: The temperature is maintained between 25-30°C, and the mixture is stirred for 6 hours.[8]
-
Work-up and Purification: After the reaction, an equal weight of water (127.1 g) is added. The pH is adjusted to approximately 4.0 with 1 mol/L hydrochloric acid to separate the organic and aqueous phases.[8] The aqueous phase is then isolated, and its pH is adjusted to about 8.0 with a 1.25 mol/L sodium hydroxide solution, causing the product to precipitate.[8]
-
Final Product: The precipitate is collected via suction filtration, washed, and recrystallized from ethanol. The final product is dried to yield this compound with a purity of approximately 99.67% and a yield of around 85.2%.[8]
Green Synthesis Method
Alternative, more environmentally friendly methods have been developed. One such method utilizes a macroporous acidic polymer resin as a recyclable catalyst and ethyl acetate as the solvent, which avoids the generation of high-salt-containing wastewater.[9][10]
Diagram: General Workflow for this compound Synthesis
Caption: General workflow for the chemical synthesis and purification of this compound.
Mechanism of Action
This compound exerts its antimicrobial effect through a multi-step process that is selective for anaerobic organisms.[11]
-
Cellular Uptake: As a small, lipophilic molecule, this compound passively diffuses into the microbial cell.[12]
-
Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug remains inactive until its 5-nitro group undergoes reduction. This key activation step is facilitated by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic organisms but deficient in aerobic cells, ensuring selective toxicity.[11][12]
-
Generation of Cytotoxic Intermediates: The reduction process generates highly reactive nitroso intermediates and cytotoxic free radicals.[6][11]
-
DNA Damage: These reactive species are the ultimate effectors, attacking the microbial DNA's helical structure. This leads to DNA strand breakage and destabilization.[12]
-
Inhibition of Cellular Processes: The damaged DNA disrupts essential downstream processes, including nucleic acid synthesis, replication, and transcription, ultimately leading to microbial cell death.[6][11]
Diagram: this compound Activation and Mechanism of Action
Caption: Reductive activation pathway and DNA-damaging mechanism of this compound.
Physicochemical and Pharmacokinetic Profile
This compound's chemical structure confers a set of physicochemical and pharmacokinetic properties that are advantageous for clinical use.
Physicochemical Properties
| Property | Value | Reference(s) |
| Systematic Name | 1-(3-chloro-2-hydroxypropyl)-2-methyl-5-nitroimidazole | [1] |
| Chemical Formula | C₇H₁₀ClN₃O₃ | |
| Appearance | White to slightly yellow crystalline powder | |
| Melting Point | 81.8 ± 0.475 °C | |
| pKa | 2.4 | [8] |
| Log P (Octanol/Water) | 1.6 | |
| UV λmax (in Methanol) | 310 nm |
Pharmacokinetic Parameters
This compound is characterized by rapid and complete absorption and a long elimination half-life, which allows for less frequent dosing compared to metronidazole.[2][3]
| PK Parameter | Value | Condition/Note | Reference(s) |
| Absorption | |||
| Bioavailability | ~90% | Oral administration | [1] |
| Tmax (Peak Time) | ~2-3 hours | Oral administration | [2] |
| Cmax (Peak Conc.) | 9.99 µg/mL | Single 500 mg dose (fasted) | [2] |
| Distribution | |||
| Volume of Distribution (Vd) | ~0.87 L/kg | Intravenous administration | [2] |
| Plasma Protein Binding | ~13% | [1] | |
| Tissue Penetration | Wide, including CSF | ||
| Metabolism | |||
| Site | Liver | Primarily hydroxylation | [1] |
| Main Metabolites | 2-hydroxymethyl and α-hydroxymethyl metabolites | Less active than parent drug | [1] |
| Elimination | |||
| Elimination Half-life (t½) | ~13-14 hours | Significantly longer than metronidazole (~8.4h) | [1][2] |
| Clearance (CL) | 47 mL/min (2.82 L/h) | For a 1 g intravenous dose | |
| Excretion Route | Primarily urine (~85% within 5 days) | 4% as unchanged drug | [1] |
Preclinical Development
Preclinical studies established the efficacy and safety profile of this compound prior to human trials.
In Vitro Activity
This compound demonstrates potent activity against a wide range of anaerobic bacteria and protozoa, with Minimum Inhibitory Concentration (MIC) values that are generally similar to or slightly lower than those of metronidazole.
| Organism Type | Finding | MIC (μg/mL) | Reference(s) |
| Anaerobic Bacteria | Inhibition of 114 strains (excluding P. acnes) | ≤ 3.1 | [11] |
| Anaerobic Bacteria | Bactericidal concentration for 114 strains | ≤ 6.3 | [11] |
| Periodontal Microbes | General activity | Lower than metronidazole | [8] |
Toxicology
Toxicology studies in animal models have been conducted to determine the safety profile of this compound.
-
Acute Toxicity: A study on a combination drug containing this compound and Levamisole hydrochloride classified the formulation as Hazard Class 3 (moderately hazardous substances) based on its median lethal oral dose.[7]
-
Sub-chronic Toxicity: A 30-day repeat-dose study in mice using a fixed-dose combination of Ofloxacin and this compound found no signs of toxicity, mortality, or alterations in physiological, hematological, or biochemical parameters at any tested dose level.[12]
-
Specific Toxicity: this compound has been shown to have a direct inhibitory effect on sperm motility in vitro in rat models. Incubation with 2.5 mmol/L this compound for 4 hours significantly reduced sperm motility.[9]
Clinical Development and Therapeutic Use
Clinical trials have confirmed the efficacy of this compound across a range of indications.
Key Indications and Efficacy
-
Trichomoniasis: this compound is highly effective. An early study involving a single 2 g dose in women with Trichomonas vaginalis infection resulted in a 100% cure rate.
-
Amoebiasis & Giardiasis: It is a primary treatment for intestinal and extraintestinal amoebiasis and giardiasis.[1]
-
Anaerobic Infections: this compound is used for the treatment and prophylaxis of various anaerobic infections, including peritonitis, meningitis, and postoperative wound infections.[1]
-
Dientamoebiasis: A clinical study comparing single-dose this compound to a multi-day course of metronidazole for Dientamoeba fragilis infection found this compound to be statistically superior, with a parasitological cure rate of 92.9% versus 69.6% for metronidazole.
Bioequivalence Study Protocol
Bioequivalence studies are critical for the approval of generic formulations. A typical protocol is outlined below.
Experimental Protocol:
-
Study Design: A randomized, single-dose, open-label, two-period crossover study is conducted in healthy volunteers under both fasted and fed conditions.[2]
-
Participants: Healthy male and female volunteers (e.g., n=24 per group) meeting specific inclusion criteria (age ≥18, BMI 19.0-26.0 kg/m ²) are enrolled after a comprehensive medical examination.[2]
-
Dosing: Participants are randomly assigned to receive a single dose of either the test or reference formulation, followed by a washout period of at least 7 days before receiving the alternate formulation.[2]
-
Sample Collection: Blood samples are collected in plasma tubes at pre-dose and at multiple time points post-dose (e.g., up to 72 hours).[2]
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involves protein precipitation, with a typical lower limit of quantification (LLOQ) of 0.100 µg/mL.[2]
-
Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋∞) are calculated. Bioequivalence is established if the 90% confidence intervals for the geometric mean ratio of Cmax, AUC₀₋t, and AUC₀₋∞ fall within the standard 80-125% range.[2]
-
Safety Monitoring: Safety is assessed by monitoring adverse events, vital signs, and clinical laboratory tests throughout the study.[2]
Diagram: Workflow for a Bioequivalence Clinical Trial
Caption: Crossover design workflow for a typical this compound bioequivalence study.
Conclusion
From its rational design and synthesis in the 1960s and 70s to its established clinical use today, this compound represents a successful chapter in antimicrobial drug development. Its discovery provided a valuable therapeutic option with an improved pharmacokinetic profile over its predecessors. The well-understood mechanism of selective cytotoxicity, combined with a robust body of preclinical and clinical data, solidifies its role in treating anaerobic and protozoal infections. Ongoing research into new formulations and potential new indications, such as endometriosis, suggests that the developmental history of this compound may not yet be complete.[6]
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. roche.com [roche.com]
- 3. roche.com [roche.com]
- 4. roche.com [roche.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of this compound and its analogues to rat spermatozoa as reflected in motility parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Susceptibility of Anaerobic Bacteria to Metronidazole, this compound, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-Chronic Toxicity Study of Fixed Dose Combination of Ofloxacin- this compound in Mus Musculus Mice [benthamopenarchives.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular Onslaught: A Technical Guide to Ornidazole's Targets in Microbial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole, a potent 5-nitroimidazole antimicrobial agent, stands as a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its efficacy lies in a targeted molecular mechanism that is selectively activated within these microorganisms, leading to their demise while sparing aerobic host cells. This in-depth technical guide elucidates the core molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its antimicrobial action.
Mechanism of Action: A Prodrug's Activation and Cytotoxic Cascade
This compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the target microbial cell to exert its therapeutic effect. This activation is contingent on the unique low-redox potential environment characteristic of anaerobic and microaerophilic organisms.
The mechanism can be dissected into a multi-step process:
-
Cellular Uptake: this compound, being a small and relatively lipophilic molecule, readily diffuses across the cell membranes of microbial cells.
-
Reductive Activation: The key to this compound's selective toxicity lies in the reduction of its 5-nitro group. This process is efficiently catalyzed by low-redox potential electron-transport proteins, such as ferredoxin or flavodoxin, which are abundant in anaerobic metabolic pathways like the pyruvate:ferredoxin oxidoreductase (PFOR) system.[1] In this process, the nitro group accepts electrons, leading to the formation of highly reactive nitro anion radicals and other cytotoxic intermediates, including hydroxylamine.[2]
-
DNA Damage: The Primary Molecular Target: The generated reactive intermediates are the primary effectors of this compound's antimicrobial activity. These molecules interact with microbial DNA, causing a cascade of damage. The principal lesion is the induction of single- and double-strand breaks in the DNA helix.[2][3] This leads to a loss of helical structure, DNA fragmentation, and ultimately, the inhibition of DNA replication and transcription, culminating in microbial cell death.[2]
-
Secondary Molecular Targets and Effects: While DNA is the primary target, the reactive metabolites of this compound can also interact with other vital cellular macromolecules, including proteins and RNA, although these interactions are considered secondary to the profound effects on DNA.[4] Furthermore, this compound has been shown to inhibit the activity of certain microbial enzymes, such as DNA topoisomerases, which are crucial for maintaining DNA topology during replication.[5] There is also evidence suggesting that in some organisms, this compound may interfere with enzymes involved in glycolysis, such as triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Signaling Pathway: this compound's Metabolic Activation and Cytotoxic Effect
References
- 1. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Toxicological insights into the non-target effects of this compound using the Allium cepa bioassay system - PMC [pmc.ncbi.nlm.nih.gov]
Ornidazole Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornidazole, a potent 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its mechanism of action, pharmacokinetic profile, and spectrum of activity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound. We will dissect the critical structural features of the this compound scaffold, summarizing key quantitative data on the impact of molecular modifications on its biological activity. Detailed experimental protocols for the synthesis, biological evaluation, and mechanistic studies of this compound and its analogs are provided to facilitate further research and development in this area. Furthermore, this guide visualizes the key signaling pathways and experimental workflows using Graphviz to offer a clear and logical representation of the underlying scientific principles.
Introduction
This compound, chemically known as 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, belongs to the 5-nitroimidazole class of antibiotics.[1] Its clinical utility extends to the treatment of various infections, including amoebiasis, giardiasis, trichomoniasis, and bacterial vaginosis.[2][3] The core of this compound's activity lies in the reductive activation of its 5-nitro group within anaerobic microorganisms, a process that is inefficient in aerobic host cells, thus conferring a degree of selective toxicity.[4] This activation leads to the generation of reactive nitroso intermediates and free radicals that induce cytotoxic effects, primarily through DNA damage and disruption of other essential cellular processes.[4][5]
Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel derivatives with improved efficacy, reduced toxicity, and the ability to overcome emerging drug resistance. This guide aims to provide a comprehensive resource for researchers engaged in the discovery and development of new nitroimidazole-based therapeutics.
Core Structure and Mechanism of Action
The fundamental structure of this compound consists of a 5-nitroimidazole ring linked to a 3-chloro-2-hydroxypropyl side chain at the N-1 position. Each component of this scaffold plays a crucial role in its antimicrobial activity.
-
The 5-Nitroimidazole Ring: The nitro group at the 5-position is the lynchpin of this compound's mechanism of action. It is a prerequisite for its antimicrobial activity.[6] In the low-redox potential environment of anaerobic organisms, the nitro group undergoes a one-electron reduction, a reaction catalyzed by electron-transfer proteins such as ferredoxin.[7][8] This reduction generates a highly reactive nitro anion radical. Further reduction leads to the formation of a nitroso derivative and other cytotoxic intermediates that can covalently bind to and damage microbial DNA, leading to strand breakage and cell death.[4][5]
-
The 2-Methyl Group: The methyl group at the 2-position of the imidazole ring is important for its activity.
-
The N-1 Side Chain: The 3-chloro-2-hydroxypropyl side chain at the N-1 position significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. This side chain contributes to the drug's solubility, distribution, and metabolic stability. Modifications to this side chain have been a primary focus of SAR studies to modulate these properties and enhance therapeutic outcomes.
Signaling Pathway of this compound Activation
The activation of this compound is a multi-step process that occurs within the target anaerobic microorganism. The following diagram illustrates the key steps in this pathway.
Caption: Reductive activation pathway of this compound in anaerobic microorganisms.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the this compound structure have provided valuable insights into the determinants of its antimicrobial activity. The following sections summarize the key findings from these studies.
Modifications of the N-1 Side Chain
The majority of SAR studies on this compound have focused on modifying the 3-chloro-2-hydroxypropyl side chain. A notable study involved the synthesis of a series of ether-linked derivatives of this compound by reacting it with various substituted phenols.[2][4] The antimicrobial activities of these derivatives were evaluated against a panel of bacteria.
Table 1: Antimicrobial Activity (MIC in µg/mL) and Physicochemical Properties of Ether-Linked this compound Derivatives [2]
| Compound | R (Substitution on Phenoxy Ring) | S. aureus | B. subtilis | E. coli | P. aeruginosa | logP | logS |
| This compound | - | - | - | - | - | 0.43 | -2.61 |
| 3a | 4-acetamidophenyl | 256 | 256 | 512 | 256 | 0.81 | -3.42 |
| 3b | 4-nitrophenyl | 256 | 4 | 512 | 256 | 1.62 | -4.01 |
| 3c | 2-isopropyl-5-methylphenyl (Thymol) | 128 | 8 | 512 | 512 | 3.45 | -4.99 |
| 3d | 4-(methoxycarbonyl)phenyl | 128 | 8 | 512 | 512 | 1.48 | -3.89 |
| 3e | 4-(ethoxycarbonyl)phenyl | 128 | 8 | 512 | 512 | 1.91 | -4.18 |
| 3f | 4-chloro-3-methylphenyl | 64 | 4 | 256 | 512 | 3.12 | -4.89 |
| 3g | 3-methylphenyl | 256 | 16 | 256 | 512 | 2.41 | -4.24 |
| Ampicillin | - | 10 | 10 | 25 | 50 | - | - |
Key Observations from SAR Studies:
-
Lipophilicity: An increase in lipophilicity (higher logP) of the side chain appears to be generally favorable for activity against Bacillus subtilis. For instance, compounds 3b , 3f , and 3c with higher logP values showed potent activity against this bacterium.
-
Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring of the side chain, such as the nitro group in 3b and the chloro group in 3f , resulted in the most potent activity against B. subtilis.
-
Steric Factors: The steric bulk of the substituent on the phenyl ring also influences activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of this compound.
General Synthesis of Ether-Linked this compound Derivatives (3a-g)[9]
Materials:
-
This compound (1)
-
Substituted phenols (2a-g)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
1 N Hydrochloric acid (HCl)
-
Methanol (CH₃OH)
Procedure:
-
A mixture of the respective substituted phenol (0.005 mol) and anhydrous K₂CO₃ (0.015 mol) in 30 mL of acetonitrile is heated for 1 hour.
-
This compound (0.005 mol) is added to the reaction mixture.
-
The mixture is refluxed for 3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is poured onto ice.
-
The mixture is neutralized with 1 N HCl.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from methanol to yield the final ether-linked this compound derivative.
Characterization: The synthesized compounds are characterized by FT-IR, ¹H-NMR, and mass spectrometry to confirm their structures.
Determination of Minimum Inhibitory Concentration (MIC)[9]
The MIC of the synthesized compounds against various bacterial strains is determined using the micro-well dilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Nutrient broth
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
Ampicillin (positive control)
Procedure:
-
Stock solutions of the test compounds are prepared in DMSO.
-
Serial two-fold dilutions of the stock solutions are prepared in nutrient broth in the wells of a 96-well microplate to achieve a range of concentrations.
-
Bacterial inocula are prepared from overnight cultures and adjusted to a standard turbidity (e.g., 0.5 McFarland).
-
Each well is inoculated with the bacterial suspension.
-
The microplates are incubated at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)[3][10]
The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized this compound derivatives
-
NIH/3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
MTT solution
-
DMSO
Procedure:
-
Cells are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for SAR studies of this compound and the logical relationship of its mechanism of action.
Caption: A typical experimental workflow for this compound SAR studies.
Caption: Logical flow from this compound's structure to its biological effect.
Conclusion
The structure-activity relationship of this compound is a well-defined yet continuously evolving field of study. The 5-nitroimidazole core is indispensable for its mechanism of action, which is initiated by reductive activation within anaerobic microorganisms. The N-1 side chain offers a versatile handle for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of the molecule, thereby influencing its potency and therapeutic index. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and improved nitroimidazole-based antimicrobial agents. Future research should focus on expanding the diversity of structural modifications, exploring novel targets for the reactive intermediates, and developing strategies to circumvent emerging resistance mechanisms. The logical workflows and pathway diagrams provided herein serve as a conceptual framework to guide these future endeavors.
References
- 1. CN102643238A - Preparation and purification method for new this compound optical antimer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Ornidazole
This application note details a robust and validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Ornidazole in pharmaceutical formulations. The described method is accurate, precise, and specific for the analysis of this compound and its degradation products.
Introduction
This compound is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] The quality control of pharmaceutical products containing this compound is crucial to ensure their safety and efficacy. HPLC is a powerful analytical technique for the separation, identification, and quantification of drug substances and their impurities.[3][4] This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound analysis, validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Chromatographic Conditions
A summary of the chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| HPLC System | Isocratic RP-HPLC with UV Detection |
| Column | Symmetry shield RP18, 250 x 4.6 mm, 5µm |
| Mobile Phase | Phosphate Buffer : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 318 nm[2][5][6] |
| Column Temperature | 25°C[5][6] |
| Injection Volume | 20 µL |
| Run Time | 10 min[7] |
Method Validation Summary
The described HPLC method has been validated for specificity, linearity, accuracy, precision, and robustness. A summary of the validation parameters is provided in the following tables.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | 0.18%[6] |
Table 3: Linearity of this compound
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 5 - 500 | 0.9996[8] |
Table 4: Accuracy (Recovery) Studies
| Spiked Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.55 | < 2.0 |
| 100% | 99.58 | < 2.0 |
| 120% | 99.92 | < 2.0 |
Table 5: Precision
| Precision Type | % RSD |
| Intra-day Precision | < 1.0%[7][8] |
| Inter-day Precision | < 2.6%[8] |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid and base hydrolysis, oxidation, and photolysis.[8][9] Significant degradation was observed under alkaline conditions.[6][8] The method was able to successfully separate the main this compound peak from the degradation products.[8]
Experimental Protocols
Protocol 1: Preparation of Solutions
1.1 Mobile Phase Preparation (Phosphate Buffer : Methanol, 70:30 v/v)
-
Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of the filtered phosphate buffer with 300 mL of HPLC grade methanol.
-
Degas the mobile phase by sonication for 10-15 minutes.
1.2 Standard Stock Solution Preparation (1 mg/mL this compound)
-
Accurately weigh about 25 mg of this compound working standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate to dissolve.
-
Make up the volume to 25 mL with methanol.
1.3 Working Standard Solution Preparation (50 µg/mL this compound)
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
1.4 Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.
Protocol 2: HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the Working Standard Solution in replicate (n=6) to check for system suitability.
-
Inject 20 µL of the prepared Sample Solution.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample using the peak area of the standard.
Protocol 3: Forced Degradation Study
3.1 Acid Degradation
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 2 hours.[6]
-
Neutralize the solution with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.
3.2 Base Degradation
-
To 1 mL of the Standard Stock Solution, add 1 mL of 0.005 N NaOH.
-
Keep the solution at 60°C for an appropriate time to achieve partial degradation.[6]
-
Neutralize the solution with 1 mL of 0.005 N HCl.
-
Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.
3.3 Oxidative Degradation
-
To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[9]
-
Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.
3.4 Photolytic Degradation
-
Expose the drug solution to UV light (200 Wh/m²) or sunlight (1.2 million lux hours).[9]
-
Dilute to a final concentration of 50 µg/mL with the mobile phase and inject into the HPLC system.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous Determination of Ofloxacin and this compound in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of this compound by using RP-HPLC [ijsra.net]
- 4. ijsra.net [ijsra.net]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. asianpubs.org [asianpubs.org]
- 8. The ICH guidance in practice: stress degradation studies on this compound and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
Ornidazole as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole, a 5-nitroimidazole compound, has been investigated as a radiosensitizer in cancer therapy. The rationale for its use stems from the presence of hypoxic (low oxygen) regions within solid tumors. These hypoxic cells are notoriously resistant to radiation therapy, as oxygen is a potent sensitizer of radiation-induced DNA damage. Nitroimidazoles, like this compound, are electron-affinic compounds that can mimic the sensitizing effect of oxygen in hypoxic environments. Upon entering hypoxic cells, the nitro group of this compound is reduced, forming reactive nitro radical anions that can "fix" radiation-induced DNA damage, rendering it irreparable and leading to cell death.[1] This document provides detailed application notes, experimental protocols, and a summary of key data related to the use of this compound as a radiosensitizer in cancer research.
Mechanism of Action
Under hypoxic conditions, this compound undergoes a series of reduction reactions, primarily facilitated by cellular reductases. This process generates a nitro radical anion, a highly reactive species.[1] The key steps in its mechanism as a radiosensitizer are:
-
Selective Activation in Hypoxic Cells: this compound remains relatively inert in well-oxygenated tissues. However, in the low-oxygen environment of a tumor, it is readily reduced.
-
Formation of Reactive Intermediates: The reduction of the nitro group leads to the formation of cytotoxic intermediates, including the nitro radical anion.
-
Fixation of DNA Damage: Ionizing radiation creates free radicals on DNA. In the presence of oxygen, these radicals react to form stable, lethal damage. In hypoxic cells, this compound's reactive intermediates serve a similar function, "fixing" the DNA damage and preventing its repair. This leads to an increase in DNA strand breaks and ultimately, cell death.[1][2]
Signaling Pathways
The primary mechanism of this compound as a radiosensitizer is the direct chemical modification of radiation-induced DNA damage. However, the cellular response to this damage involves complex signaling pathways. While specific research on this compound's modulation of these pathways is ongoing, the general DNA Damage Response (DDR) pathways are critical.
Figure 1: Simplified DNA Damage Response Pathway influenced by this compound.
Hypoxia itself is a potent activator of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, which contributes to radioresistance. While this compound's primary role is not to inhibit HIF-1 directly, by enhancing the efficacy of radiation in hypoxic regions, it counteracts the pro-survival effects mediated by HIF-1.
Figure 2: this compound and Radiotherapy overcoming HIF-1-mediated radioresistance.
Data Presentation
In Vivo Efficacy of this compound as a Radiosensitizer
| Animal Model | This compound Dose | Radiation Dose (LD50/5) | Gaseous Environment | Enhancement Ratio (ER) | Relative Sensitizing Efficiency (RSE) | Reference |
| C57 Black Mice | 500 mg/kg (i.p.) | 16.38 ± 1.86 Gy | Nitrogen | 1.48 ± 0.25 | 40% | [2][3] |
| C57 Black Mice | 100 mg/kg (i.p.) | 18.04 ± 2.48 Gy | Nitrogen | 1.35 ± 0.27 | 29% | [2][3] |
| C57 Black Mice | Control (No Drug) | 24.39 ± 5.66 Gy | Nitrogen | - | - | [2][3] |
| C57 Black Mice | 500 mg/kg or 100 mg/kg | N/A | Air/Oxygen | No sensitizing effect observed | No sensitizing effect observed | [2][3] |
Clinical Efficacy of this compound in Cervical Cancer
| Patient Group | Treatment | 10-Year Local Control Rate | 10-Year Disease-Free Survival | 10-Year Overall Survival | Reference |
| This compound | This compound + Radiotherapy | 61% | Not significantly different from placebo | Not significantly different from placebo | [4] |
| Placebo | Placebo + Radiotherapy | 50% | Not significantly different from placebo | Not significantly different from placebo | [4] |
| Stage IIIB Patients (this compound) | This compound + Radiotherapy | 54% | 37% | Not specified | [4] |
| Stage IIIB Patients (Placebo) | Placebo + Radiotherapy | 15% | 8% | Not specified | [4] |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is a standard method to assess the radiosensitizing effect of this compound on cancer cells in vitro.
Figure 3: Workflow for an in vitro clonogenic survival assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
6-well culture plates
-
Hypoxic chamber or incubator
-
Radiation source (e.g., X-ray irradiator)
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Culture: Maintain cells in logarithmic growth phase.
-
Cell Plating: Trypsinize cells and prepare a single-cell suspension. Count the cells and plate a predetermined number (e.g., 200-5000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach for 4-6 hours.
-
Hypoxia Induction: Transfer plates to a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a sufficient time to induce hypoxia (e.g., 12-24 hours).
-
This compound Treatment: Add this compound-containing medium to the appropriate wells at various concentrations. Include a vehicle control. Incubate for a predetermined time (e.g., 2-4 hours) under hypoxic conditions.
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and return the plates to a normoxic incubator. Incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining and Counting: Aspirate the medium, wash with PBS, and fix the colonies with the fixing solution for 15 minutes. Stain with crystal violet for 30 minutes. Wash with water and air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF against the radiation dose on a semi-logarithmic scale. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF=0.1) in the absence of this compound to the dose required for the same level of killing in the presence of this compound.
In Vivo Tumor Growth Delay Assay
This protocol outlines a typical in vivo experiment to evaluate the radiosensitizing effect of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound solution for injection
-
Calipers for tumor measurement
-
Radiation source for localized tumor irradiation
Procedure:
-
Tumor Implantation: Subcutaneously inject a known number of cancer cells (e.g., 1x10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Randomization: When tumors reach the desired size, randomize the mice into treatment groups (e.g., control, this compound alone, radiation alone, this compound + radiation).
-
Treatment:
-
This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Irradiation: At a specified time after this compound administration (to allow for tumor accumulation), irradiate the tumors with a single or fractionated dose of radiation. Shield the rest of the mouse's body.
-
-
Tumor Growth Delay Measurement: Continue to measure tumor volume every 2-3 days until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).
-
Data Analysis: Plot the mean tumor volume for each group against time. The tumor growth delay is the time it takes for tumors in the treatment groups to reach the endpoint size, minus the time it takes for the control tumors to reach the same size.
Conclusion
This compound has demonstrated potential as a radiosensitizer, particularly in hypoxic tumors. The preclinical and clinical data, although in some cases not statistically significant for all endpoints, suggest a benefit, especially in certain patient subgroups. The provided protocols for in vitro and in vivo studies offer a framework for further investigation into the efficacy and mechanisms of this compound as an adjunct to radiotherapy. Future research should focus on identifying predictive biomarkers of response to this compound-mediated radiosensitization and optimizing treatment schedules to maximize its therapeutic window.
References
- 1. Effect of this compound on fractionated irradiation in carcinoma of the cervix and larynx [inis.iaea.org]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtweet.com [researchtweet.com]
- 4. Use of this compound in fractionated radiotherapy: dose tolerance, serum and tumour tissue concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ornidazole in the Study of Anaerobic Infections in Surgical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ornidazole in preclinical surgical models of anaerobic infections. The content includes detailed experimental protocols, a summary of efficacy data, and visualizations of key pathways and workflows.
Introduction
This compound is a nitroimidazole antimicrobial agent with potent activity against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within anaerobic microorganisms, leading to the formation of reactive intermediates that cause DNA damage and inhibit nucleic acid synthesis, ultimately resulting in cell death. Surgical site infections (SSIs) are often polymicrobial, involving a significant anaerobic component, making this compound a relevant therapeutic agent for investigation in this context. Preclinical surgical infection models are crucial for evaluating the efficacy and pharmacokinetics of antimicrobial agents like this compound before clinical application.
Mechanism of Action of this compound
This compound, like other 5-nitroimidazoles, is a prodrug that requires activation within the anaerobic microorganism. The low redox potential of anaerobic bacteria facilitates the reduction of the nitro group of this compound. This process, catalyzed by enzymes such as pyruvate-ferredoxin oxidoreductase, generates cytotoxic nitroso radicals. These radicals can bind to and disrupt the helical structure of DNA, leading to strand breakage and inhibition of protein synthesis. This targeted activation makes this compound selective for anaerobic pathogens.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound in anaerobic bacteria.
Experimental Protocols for Surgical Infection Models
Animal models are indispensable for studying the in vivo efficacy of antimicrobial agents against surgical infections. The following are detailed protocols for two commonly used models.
Murine Cecal Ligation and Puncture (CLP) Model for Peritonitis
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the pathophysiology of human intra-abdominal infections.
Objective: To induce a polymicrobial intra-abdominal infection (peritonitis) in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic: Ketamine/Xylazine or Isoflurane
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
22-25 gauge needle
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
Bacterial culture media (e.g., Blood Agar, MacConkey Agar)
Experimental Workflow:
Caption: Experimental workflow for the murine Cecal Ligation and Puncture (CLP) model.
Procedure:
-
Anesthetize the mouse using an approved institutional protocol.
-
Shave and disinfect the abdomen.
-
Perform a 1-2 cm midline laparotomy to expose the abdominal cavity.
-
Carefully exteriorize the cecum.
-
Ligate the cecum distal to the ileocecal valve to avoid intestinal obstruction. The percentage of cecum ligated can be adjusted to modulate the severity of the infection.
-
Puncture the ligated cecum once or twice with a 22-25 gauge needle. A small amount of fecal content can be expressed to ensure patency.
-
Return the cecum to the abdominal cavity.
-
Close the abdominal wall and skin in layers.
-
Administer fluid resuscitation (e.g., 1 ml sterile saline subcutaneously).
-
Administer this compound or the vehicle control at predetermined time points and dosages (e.g., intraperitoneally or intravenously).
-
Monitor the animals for clinical signs of sepsis and survival.
-
At selected time points, euthanize a subset of animals to collect peritoneal lavage fluid and blood for bacterial load determination (colony-forming units, CFU/ml) and inflammatory cytokine analysis (e.g., TNF-α, IL-6 by ELISA).
Murine Subcutaneous Abscess Model
This model is useful for studying localized soft tissue infections with a significant anaerobic component.
Objective: To create a localized subcutaneous abscess in mice to evaluate the efficacy of this compound in treating anaerobic soft tissue infections.
Materials:
-
Male Swiss Webster mice (6-8 weeks old)
-
Anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium perfringens)
-
Facultative anaerobic bacteria (e.g., Staphylococcus aureus) for mixed infections
-
Anesthetic: Isoflurane or Ketamine/Xylazine
-
Syringes and needles (25-27 gauge)
-
This compound for administration
-
Vehicle control
-
Calipers for measuring abscess size
Procedure:
-
Prepare an inoculum of the desired anaerobic and/or facultative anaerobic bacteria. For mixed infections, combine the bacterial suspensions.
-
Anesthetize the mouse.
-
Shave a small area on the dorsum of the mouse.
-
Inject a defined volume (e.g., 0.1 ml) of the bacterial inoculum subcutaneously.
-
Monitor the animals for the development of a palpable abscess.
-
Once abscesses are formed (typically 24-48 hours), initiate treatment with this compound or vehicle control (e.g., oral gavage, intraperitoneal injection).
-
Measure the abscess size (length and width) daily using calipers.
-
At the end of the study, euthanize the animals, excise the abscesses, homogenize the tissue, and determine the bacterial load (CFU/gram of tissue).
Quantitative Data on this compound Efficacy
The following tables summarize representative quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Susceptibility of Anaerobic Bacteria to this compound
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) | Reference |
| Bacteroides fragilis | 68 | 3.1 | |
| Clostridium perfringens | 18 | 6.2 | |
| Other Clostridium spp. | 11 | 6.2 | |
| Gram-positive cocci | - | 0.25 - 1.0 | |
| Bacteroides group fragilis | - | 0.25 - 1.0 |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Table 2: Efficacy of this compound in a Murine Subcutaneous Abscess Model
| Treatment Group | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/g tissue) | Reference |
| Vehicle Control | - | 0 | |
| This compound | 10 | ~3.0 | |
| Metronidazole | 10 | < 3.0 | |
| Clindamycin | 10 | Complete Sterilization |
Data are representative values based on comparative studies of nitroimidazoles.
Table 3: Efficacy of this compound in a Murine Peritonitis Model (CLP)
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| Sham | - | 100 | Illustrative |
| CLP + Vehicle | - | 20 | Illustrative |
| CLP + this compound | 20 | 60 | Illustrative |
Data are illustrative and based on typical outcomes in CLP models with effective antimicrobial therapy.
Table 4: Effect of this compound on Inflammatory Cytokines in a Rat Endometriosis Model (as a surrogate for inflammatory response)
| Cytokine | Control Group (cells/HPF) | This compound Group (cells/HPF) | p-value | Reference |
| IL-1β (stroma) | 11.7 (median) | 5.3 (median) | < 0.001 | |
| IL-6 (stroma) | 11.3 ± 4.1 (mean ± SD) | 5.6 ± 1.8 (mean ± SD) | < 0.001 | |
| TNF-α (stroma) | 12.1 (median) | 5.7 (median) | < 0.001 |
HPF: High-Power Field. While not a surgical infection model, this study demonstrates this compound's anti-inflammatory effects.
Signaling Pathways in Anaerobic Infections
Anaerobic bacteria in a surgical wound can trigger a complex inflammatory cascade. The host's innate immune system recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, through Toll-like receptors (TLRs). This recognition initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound's primary action is on the bacteria themselves, but by reducing the bacterial load, it indirectly modulates this host inflammatory response.
The diagram below illustrates a simplified signaling pathway in response to anaerobic bacterial infection.
Caption: Simplified signaling pathway of the host inflammatory response to anaerobic bacteria.
Conclusion
This compound is an effective antimicrobial agent against a broad spectrum of anaerobic bacteria commonly implicated in surgical infections. The experimental models and protocols described herein provide a framework for the preclinical evaluation of this compound and other anti-anaerobic compounds. The quantitative data, while requiring further expansion from dedicated preclinical surgical infection studies, support the clinical utility of this compound. The ability to not only reduce bacterial burden but also potentially modulate the host inflammatory response underscores its therapeutic value. Researchers are encouraged to adapt and refine these models to address specific questions regarding the efficacy, pharmacokinetics, and pharmacodynamics of this compound in the context of surgical anaerobic infections.
Application Notes and Protocols for Inducing Ornidazole Resistance in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing Ornidazole resistance in anaerobic bacteria for research purposes. The methodologies described are essential for studying the mechanisms of drug resistance, evaluating the efficacy of new antimicrobial agents, and developing strategies to overcome resistance.
Introduction
This compound is a nitroimidazole antibiotic effective against anaerobic bacteria and certain protozoa. Its mechanism of action involves the reduction of its nitro group by microbial enzymes, leading to the production of cytotoxic radicals that damage bacterial DNA.[1] However, the emergence of resistance poses a significant challenge to its clinical efficacy. Understanding the dynamics and molecular basis of this compound resistance is crucial for the development of novel therapeutics and resistance-breaking compounds. The following protocols detail two common in vitro methods for inducing this compound resistance: the Serial Passage Method and the Gradient Plate Assay.
Data Presentation
The development of resistance is typically quantified by the change in the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables provide a representative summary of expected quantitative data when inducing resistance to nitroimidazole antibiotics.
Table 1: Example of MIC Increase During a Serial Passage Experiment with a Nitroimidazole Antibiotic
| Passage Day | This compound Concentration (µg/mL) | Fold Increase in MIC |
| 0 | 0.5 (Initial MIC) | 1x |
| 5 | 2 | 4x |
| 10 | 8 | 16x |
| 15 | 16 | 32x |
| 20 | 32 | 64x |
Note: This data is illustrative and the actual fold increase in MIC can vary depending on the bacterial species, strain, and specific experimental conditions.
Table 2: Characterization of this compound-Susceptible and Resistant Phenotypes
| Characteristic | Susceptible Strain | Resistant Strain |
| This compound MIC (µg/mL) | ≤ 2 | ≥ 16 |
| Presence of nim genes | Typically absent | Often present |
| rdxA gene status | Wild-type | Often contains mutations (e.g., frameshift, nonsense) |
| Growth Rate | Normal | May be slightly reduced |
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passage
This method involves the repeated exposure of a bacterial population to sub-lethal concentrations of this compound, gradually selecting for resistant mutants.
Materials:
-
Anaerobic bacterial strain of interest (e.g., Bacteroides fragilis)
-
Appropriate anaerobic growth medium (e.g., pre-reduced Brucella broth supplemented with hemin and vitamin K1)
-
This compound stock solution (sterile)
-
Sterile culture tubes or microtiter plates
-
Anaerobic chamber or jars
-
Spectrophotometer or plate reader
-
Materials for Minimum Inhibitory Concentration (MIC) determination (e.g., agar dilution or broth microdilution)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible parental bacterial strain using a standardized method such as broth microdilution or agar dilution.
-
Initiation of Serial Passage: Inoculate a fresh anaerobic broth culture with the parental strain at a standardized density (e.g., 10^5 CFU/mL). Add this compound at a concentration of 0.5x the initial MIC.
-
Incubation: Incubate the culture under appropriate anaerobic conditions and temperature (e.g., 37°C) for 24-48 hours, or until sufficient growth is observed.
-
Sub-culturing: After incubation, transfer an aliquot (e.g., 1% v/v) of the culture from the tube with the highest this compound concentration that still shows growth to a new series of tubes containing fresh medium with increasing concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x, 8x the previous passage's MIC).
-
Repeated Passages: Repeat steps 3 and 4 daily or every other day for a designated period (e.g., 20-30 passages) or until a significant increase in the MIC is observed (e.g., >32-fold).
-
Monitoring Resistance: Periodically (e.g., every 5 passages), determine the MIC of the evolving bacterial population to quantify the level of resistance.
-
Isolation of Resistant Strains: Once the desired level of resistance is achieved, streak the culture onto an agar plate containing a selective concentration of this compound to isolate single resistant colonies.
-
Characterization of Resistant Isolates: Confirm the MIC of the isolated colonies and perform further genetic and phenotypic characterization (e.g., sequencing of rdxA and screening for nim genes).
Protocol 2: Selection of this compound-Resistant Mutants using a Gradient Plate Assay
This method allows for the selection of resistant mutants in a single step by plating a high-density bacterial culture on an agar plate containing a continuous gradient of this compound concentration.
Materials:
-
Anaerobic bacterial strain of interest
-
Appropriate anaerobic agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1)
-
This compound stock solution
-
Sterile square Petri dishes
-
Sterile pipettes and spreaders
-
Anaerobic chamber or jars
Procedure:
-
Preparation of the Bottom Agar Layer: Melt the anaerobic agar medium and cool to 50-55°C. Pour a defined volume (e.g., 20 mL) into a sterile square Petri dish that is tilted at an angle to create a wedge. Allow the agar to solidify completely.[2][3]
-
Preparation of the Top Agar Layer: Prepare a second aliquot of the same agar medium and add this compound to a final concentration that is 2-10 times the expected MIC of the resistant strain. After the bottom layer has solidified, place the Petri dish on a level surface and pour an equal volume of the this compound-containing agar over the top.[3] Allow it to solidify. This creates a concentration gradient of the antibiotic across the plate.
-
Inoculation: Prepare a high-density suspension of the susceptible parental bacterial strain (e.g., 10^8-10^9 CFU/mL) in a suitable broth or saline solution.
-
Plating: Pipette a small volume (e.g., 100 µL) of the bacterial suspension onto the surface of the gradient plate and spread it evenly using a sterile spreader.
-
Incubation: Incubate the plate under anaerobic conditions at the optimal temperature for the bacterium for 48-72 hours.
-
Selection of Resistant Colonies: Following incubation, a lawn of growth will be observed at the low-concentration end of the gradient, with growth inhibition occurring as the concentration increases. Resistant colonies will appear as isolated colonies at higher concentrations of this compound.
-
Isolation and Characterization: Pick individual colonies from the high-concentration end of the plate and streak them onto fresh agar plates containing a selective concentration of this compound to purify the resistant mutants.
-
Confirmation and Further Analysis: Confirm the MIC of the isolated mutants and proceed with genetic and phenotypic characterization as described in Protocol 1.
Visualizations
Caption: Workflow for inducing this compound resistance using the serial passage method.
Caption: Workflow for selecting this compound-resistant mutants using the gradient plate assay.
References
Application Notes and Protocols: Ornidazole in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research on ornidazole in combination with other antibiotics, focusing on synergistic effects, experimental protocols, and mechanisms of action. The information is intended to guide researchers in designing and conducting their own studies on these promising antibiotic combinations.
Introduction to this compound Combination Therapy
This compound, a nitroimidazole antibiotic, is effective against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within the microbial cell, leading to the production of reactive intermediates that damage microbial DNA and other macromolecules, ultimately causing cell death[1]. The combination of this compound with other classes of antibiotics, such as fluoroquinolones and β-lactams, has been explored to broaden the antimicrobial spectrum, enhance efficacy against mixed infections (aerobic and anaerobic), and potentially overcome antibiotic resistance.
This compound and Fluoroquinolones (Ofloxacin, Ciprofloxacin)
The combination of this compound with fluoroquinolones like ofloxacin and ciprofloxacin is a common strategy to target mixed aerobic and anaerobic infections. Fluoroquinolones inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV[2][3]. This dual-target approach can lead to synergistic or additive effects.
In Vitro Synergy Data
The synergistic potential of this compound and ofloxacin has been demonstrated against various uropathogens. The Fractional Inhibitory Concentration (FIC) index is a key parameter to quantify synergy, with an FIC index of ≤ 0.5 indicating synergy.
| Organism | Ofloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Ofloxacin MIC in Combination (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Interpretation | Reference |
| Escherichia coli | 0.06 | 16 | 0.015 | 4 | 0.5 | Additive | [3] |
| Staphylococcus aureus | 0.25 | 32 | 0.0625 | 8 | 0.5 | Additive | [3] |
| Klebsiella pneumoniae | 0.125 | 32 | 0.03125 | 8 | 0.5 | Additive | [3] |
| Staphylococcus epidermidis | 0.125 | 16 | 0.03125 | 4 | 0.5 | Additive | [3] |
Note: The referenced study interpreted an FIC index of 0.5 as complete synergy.
Clinical Efficacy
-
Pelvic Inflammatory Disease (PID): A combination of ofloxacin (400mg) and this compound (500mg) administered once daily for 10 days has shown comparable efficacy to a regimen of doxycycline and metronidazole in the outpatient treatment of PID, with a symptomatic relief rate of 83.6%[2].
-
Intra-abdominal Infections: The combination of ciprofloxacin and a nitroimidazole (metronidazole) has proven to be an effective and safe regimen for treating intra-abdominal infections[4][5]. Clinical resolution rates for intravenous/oral ciprofloxacin plus metronidazole were found to be statistically superior to intravenous piperacillin/tazobactam in one study (74% vs. 63%)[6].
This compound and β-Lactams (Amoxicillin)
The combination of this compound with β-lactam antibiotics like amoxicillin is aimed at providing broad-spectrum coverage against both aerobic and anaerobic bacteria commonly found in dental and other infections. β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[7][8].
In Vitro and In Vivo Data
An in vivo study using a rat model of experimental periodontitis demonstrated that a combination gel of amoxicillin and metronidazole significantly improved periodontal clinical parameters[10]. This suggests the potential for in vivo efficacy of an this compound-amoxicillin combination in similar infection models.
Experimental Protocols
Checkerboard Assay for Synergy Testing
This method is used to determine the in vitro synergistic effect of two antimicrobial agents.
Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated.
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the combination antibiotic (e.g., ofloxacin) in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
Prepare Bacterial Inoculum: Culture the test organism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Set up the Checkerboard Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the x-axis and the second antibiotic along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each antibiotic alone to determine their individual MICs.
-
Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: FIC Index = FIC of drug A + FIC of drug B.
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
-
Time-Kill Curve Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Principle: The rate of bacterial killing by an antibiotic combination is compared to that of the individual agents and a growth control.
Protocol:
-
Prepare Cultures and Antibiotics: Prepare an overnight culture of the test organism and dilute it to a starting concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth. Prepare antibiotic solutions at concentrations corresponding to their MICs (e.g., 1x MIC, 2x MIC).
-
Set up Test Tubes: Prepare test tubes containing:
-
Growth control (no antibiotic)
-
This compound alone
-
Second antibiotic alone
-
This compound + second antibiotic
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
A ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent is considered synergy.
-
A ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
-
In Vivo Animal Model for Efficacy Testing (Adapted from a Periodontitis Model)
This protocol provides a framework for evaluating the in vivo efficacy of an this compound-antibiotic combination in a localized infection model.
Principle: An infection is induced in an animal model, and the therapeutic effect of the antibiotic combination is assessed by measuring the reduction in bacterial load and/or clinical signs of infection.
Protocol:
-
Animal Model: Use an appropriate animal model for the infection being studied (e.g., rats for periodontitis, mice for sepsis or abscess models).
-
Induction of Infection:
-
For a periodontitis model, a silk ligature can be placed around a specific tooth to induce plaque accumulation and subsequent infection[10].
-
For an abscess model, a subcutaneous injection of a known concentration of the target bacteria can be administered.
-
-
Treatment Groups: Divide the animals into groups:
-
Untreated control
-
Vehicle control (if a topical formulation is used)
-
This compound alone
-
Second antibiotic alone
-
This compound + second antibiotic combination
-
-
Drug Administration: Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection, or topical application to the infection site). The dosage and frequency should be based on pharmacokinetic and pharmacodynamic studies.
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the animals and collect relevant tissue samples (e.g., gingival tissue, abscess fluid).
-
Homogenize the tissues and perform serial dilutions for bacterial load determination (CFU/gram of tissue).
-
Clinical parameters such as swelling, lesion size, or changes in body weight can also be monitored throughout the study.
-
-
Statistical Analysis: Compare the bacterial loads and clinical scores between the different treatment groups using appropriate statistical tests to determine the significance of the combination therapy.
Mechanisms of Action and Signaling Pathways
The synergistic effect of this compound in combination with other antibiotics can be attributed to their complementary mechanisms of action, targeting different essential pathways in bacterial cells.
This compound
This compound is a pro-drug that requires activation by anaerobic microorganisms. Once inside the cell, its nitro group is reduced, forming cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death[1].
Caption: Mechanism of action of this compound.
Fluoroquinolones (e.g., Ofloxacin, Ciprofloxacin)
Fluoroquinolones target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones block DNA synthesis, leading to bacterial cell death[2][3].
Caption: Mechanism of action of Fluoroquinolones.
β-Lactams (e.g., Amoxicillin)
β-Lactam antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. They are structural analogs of D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors. They bind to and inactivate penicillin-binding proteins (PBPs), which are the enzymes responsible for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and ultimately cell lysis[7][8].
Caption: Mechanism of action of β-Lactam antibiotics.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic potential of an this compound combination in a research setting.
Caption: Workflow for assessing antibiotic synergy.
Conclusion
The combination of this compound with other antibiotics, particularly fluoroquinolones and β-lactams, presents a promising strategy for the treatment of mixed aerobic and anaerobic infections. The provided application notes and protocols offer a foundation for researchers to further investigate the synergistic potential and clinical utility of these combinations. Rigorous in vitro and in vivo studies are essential to validate these findings and to establish optimal dosing regimens for clinical use.
References
- 1. Time-kill study of the activity of trovafloxacin compared with ciprofloxacin, sparfloxacin, metronidazole, cefoxitin, piperacillin and piperacillin/tazobactam against six anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 3. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. dvm360.com [dvm360.com]
- 7. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Ornidazole in the Study of Hypoxic Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of the microenvironment in most solid tumors. It is a major contributor to tumor progression, metastasis, and resistance to conventional cancer therapies, including radiotherapy and chemotherapy.[1][2] This has driven the development of strategies to specifically target and eliminate hypoxic cancer cells. Ornidazole, a 5-nitroimidazole derivative, is an antimicrobial agent traditionally used against anaerobic bacteria and protozoa.[3][4] Its mechanism of action, which relies on bioreductive activation under low-oxygen conditions, makes it a valuable tool for studying and targeting hypoxic tumor cells.[3][5][6]
Under anaerobic or hypoxic conditions, the nitro group of this compound is reduced by cellular enzymes, producing reactive intermediates and free radicals.[3][7] These toxic derivatives induce DNA strand breaks and form adducts with cellular macromolecules, leading to cell death.[3][5] This selective activation in hypoxic environments allows this compound to function both as a hypoxia-activated therapeutic agent and as a marker for identifying hypoxic regions within tumors.[6][8]
These application notes provide a comprehensive overview of the use of this compound in hypoxic tumor cell research, including its mechanism, effects on signaling pathways, and detailed protocols for key experimental procedures.
Mechanism of Action in Hypoxic Cells
This compound's efficacy in targeting hypoxic cells stems from its bioreductive activation. In well-oxygenated (normoxic) cells, the initial one-electron reduction of the nitroimidazole is a reversible process, as oxygen rapidly re-oxidizes the radical anion, preventing the formation of toxic metabolites.[7] However, in the absence of sufficient oxygen, this reduction becomes irreversible, initiating a cascade that leads to cytotoxicity.
-
Passive Diffusion : this compound, being a small, lipophilic molecule, passively diffuses across the cell membrane into both normoxic and hypoxic cells.
-
Bioreductive Activation : Inside hypoxic cells, intracellular reductases (such as those in ferredoxin-linked pathways) donate electrons to the nitro group (-NO₂) of this compound.[3]
-
Formation of Reactive Intermediates : This reduction process generates highly reactive cytotoxic species, including nitroso and hydroxylamine derivatives and other free radicals.[3][7]
-
DNA Damage and Adduct Formation : These reactive intermediates attack the helical structure of DNA, causing strand breaks and destabilization, which inhibits DNA synthesis and ultimately leads to cell death.[3][5] Concurrently, these intermediates can covalently bind to cellular macromolecules, forming adducts. This irreversible binding effectively traps the drug's metabolites within the hypoxic cell, a principle that allows for the identification and marking of hypoxic tissue.[6][7]
This compound-Modulated Signaling Pathways
Recent studies have elucidated that this compound's anti-tumor effects extend beyond direct DNA damage, involving the modulation of critical signaling pathways that govern cell survival, proliferation, and stress responses. In a melanoma model, this compound was shown to inhibit tumor growth by targeting cancer stem cells (CD133+) through several mechanisms.[5][9]
-
Inhibition of Sonic Hedgehog (Shh) Pathway : this compound significantly downregulates the expression of key components of the Shh pathway, including Gli1.[5] This pathway is crucial for the self-renewal of cancer stem cells, and its inhibition contributes to the suppression of tumor growth.[5]
-
Induction of Endoplasmic Reticulum (ER) Stress : The drug triggers ER stress, evidenced by the increased expression of markers such as Grp78 and Xbp1.[5] Prolonged ER stress activates apoptotic pathways.
-
Activation of Apoptosis : this compound induces cell death through at least two distinct routes:
Data Presentation
Table 1: In Vitro Efficacy of this compound on B16F10 Melanoma Cells
| Assay Type | Concentration (µg/mL) | Duration (hours) | Result (Inhibition %) |
| Cell Viability (MTT) | 50 - 3600 | 24, 48, 72 | Dose- and time-dependent decrease in viability[5] |
| Cell Migration | 400 | 24 | ~15%[5] |
| (Wound Healing) | 800 | 24 | ~60%[5] |
| 1200 | 24 | ~96%[5] | |
| DNA Damage (Comet) | 400, 800, 1200 | 24, 48, 72 | Dose-dependent increase in DNA double-strand breaks[5] |
Table 2: In Vivo Radiosensitizing Effect of this compound in Mice
| Treatment Group | This compound Dose (mg/kg) | Breathing Condition | Radiation LD₅₀ (Gy) | Enhancement Ratio (ER) |
| Control | 0 | Nitrogen (Hypoxic) | 24.39 ± 5.66 | - |
| This compound | 500 | Nitrogen (Hypoxic) | 16.38 ± 1.86 | 1.48 ± 0.25[11][12] |
| This compound | 100 | Nitrogen (Hypoxic) | 18.04 ± 2.48 | 1.35 ± 0.27[11][12] |
| This compound | 20 | Nitrogen (Hypoxic) | No significant effect | - |
| This compound | 100 or 500 | Air (Oxic) | No sensitizing effect | - |
Experimental Protocols
Protocol 1: Induction of In Vitro Hypoxia
This protocol describes how to create a hypoxic environment for cell culture experiments.
-
Cell Seeding : Seed cells (e.g., B16F10 melanoma cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a desired density. Allow cells to adhere for 12-24 hours under standard normoxic conditions (37°C, 5% CO₂, 95% air).
-
Drug Treatment : Prepare fresh solutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium or control medium.
-
Hypoxic Incubation : Place the culture vessels into a modular incubator chamber or a tri-gas incubator.
-
Gas Exchange : Purge the chamber with a certified gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for at least 10 minutes to displace the air. Seal the chamber.
-
Incubation : Place the sealed chamber in a standard 37°C incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Harvesting : After incubation, remove the plates from the chamber and proceed immediately with the downstream assay (e.g., MTT assay, protein lysis) to minimize reoxygenation.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Culture : Seed 1 x 10⁴ cells per well in a 96-well plate and culture as described in Protocol 1 with various concentrations of this compound (e.g., 50 to 3600 µg/mL) for 24, 48, or 72 hours.[5]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: DNA Damage Assessment (Comet Assay)
This protocol (alkaline comet assay) detects DNA single- and double-strand breaks in individual cells.
-
Cell Preparation : Treat cells (e.g., B16F10) with this compound (e.g., 0, 400, 800, 1200 µg/mL) under hypoxic conditions for the desired time.[5] Harvest approximately 1 x 10⁵ cells by trypsinization and resuspend in ice-cold PBS.
-
Agarose Embedding : Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C.[5]
-
Slide Preparation : Quickly pipette the mixture onto a pre-coated microscope slide (e.g., CometSlide™) and cover with a coverslip. Solidify on a cold plate for 10 minutes.
-
Cell Lysis : Remove the coverslip and immerse the slide in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C.
-
DNA Unwinding : Transfer the slide to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) and let the DNA unwind for 20-40 minutes.
-
Electrophoresis : Perform electrophoresis at ~1 V/cm (e.g., 25 V, 300 mA) for 20-30 minutes at 4°C.
-
Neutralization and Staining : Gently wash the slide with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Imaging and Analysis : Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the DNA damage using appropriate image analysis software (e.g., measuring tail length or tail moment).
Protocol 4: In Vivo Tumor Growth and Treatment
This protocol provides a general framework for an in vivo study based on a melanoma mouse model.[5][9]
-
Cell Preparation : Culture B16F10 mouse melanoma cells under standard conditions. Harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁶ cells per 100 µL.
-
Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension into the flank of suitable mice (e.g., Swiss albino or C57BL/6).[5][11]
-
Tumor Growth Monitoring : Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization : Randomize mice into control and treatment groups.
-
Treatment Administration : Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 100-500 mg/kg).[11][12] The control group should receive vehicle injections (e.g., sterile saline).
-
Endpoint : Continue treatment and monitoring until a defined endpoint (e.g., tumor volume limit, study duration).
-
Tissue Collection : At the endpoint, euthanize the mice and resect the tumors for further analysis (e.g., immunohistochemistry, gene expression analysis via RT-PCR, or protein analysis via ELISA).[5][9]
Conclusion
This compound presents a multifaceted tool for the investigation of tumor hypoxia. Its selective cytotoxicity in low-oxygen environments makes it a candidate for hypoxia-activated chemotherapy and as a radiosensitizer to overcome hypoxia-induced treatment resistance.[11][12] Furthermore, its ability to modulate key oncogenic pathways, such as the Shh signaling cascade, and to induce ER stress-mediated apoptosis, provides deeper insights into the cellular responses to hypoxic stress and targeted therapies.[5] The protocols and data provided herein serve as a resource for researchers aiming to leverage the unique properties of this compound to explore the biology of hypoxic tumor cells and develop novel therapeutic strategies.
References
- 1. Targeting Hypoxia: Revival of Old Remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openmedscience.com [openmedscience.com]
- 8. theoxfordcenter.com [theoxfordcenter.com]
- 9. This compound suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The radiosensitizing effect of this compound in hypoxic mammalian tissue: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Ornidazole Resistance in Trichomonas vaginalis
This technical support center is designed for researchers, scientists, and drug development professionals investigating ornidazole resistance in the protozoan parasite Trichomonas vaginalis. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 5-nitroimidazole (including this compound) resistance in T. vaginalis?
A1: Resistance to 5-nitroimidazole drugs like this compound in T. vaginalis is a complex process. It is typically relative, not absolute, and can be influenced by oxygen levels.[1] The main mechanisms identified are:
-
Decreased Drug Activation: this compound is a prodrug that requires activation via the reduction of its nitro group within the parasite's hydrogenosomes.[2] Resistance is often associated with the downregulation of key enzymes in this pathway, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[1][3]
-
Altered Energy Metabolism: Changes in the parasite's energy production pathways can lead to resistance. This can involve decreased expression of genes and proteins in both pyruvate-dependent and malate-dependent pathways.[4] In some cases, there is an increased reliance on alternative energy pathways involving enzymes like lactate dehydrogenase and alcohol dehydrogenase.[4]
-
Impaired Oxygen Scavenging (Aerobic Resistance): Many clinical isolates exhibit aerobic resistance. This is characterized by deficient oxygen scavenging pathways, leading to higher intracellular oxygen levels.[1][5] Oxygen competes with this compound for the electrons needed for its activation, thus reducing the drug's efficacy.[6] This can be due to the decreased expression of enzymes like flavin reductase and thioredoxin reductase.[1]
-
Genetic Mutations: Point mutations, including nonsense mutations that introduce a stop codon, have been identified in genes encoding nitroreductases (e.g., ntr4 and ntr6) in resistant strains.[1][7] Mutations in the ferredoxin gene have also been observed.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other multidrug resistance pumps may play a role in actively removing the drug from the parasite, although this mechanism is still being fully elucidated in T. vaginalis.[5][8][9]
Q2: My this compound-resistant T. vaginalis isolate doesn't show mutations in the PFOR or ferredoxin genes. What other molecular targets should I investigate?
A2: While PFOR and ferredoxin are key players, their gene sequences may be unaltered in some resistant isolates.[3] Consider these alternative investigation avenues:
-
Transcriptional Downregulation: Even without mutations, the expression of PFOR and ferredoxin genes could be significantly reduced. Use quantitative real-time PCR (qRT-PCR) to compare their mRNA levels against a sensitive strain.
-
Nitroreductase Genes: Sequence the ntr4 and ntr6 genes, as single nucleotide polymorphisms (SNPs) in these have been strongly associated with metronidazole resistance.[3][7]
-
Oxygen Scavenging Enzymes: Analyze the expression levels of genes involved in antioxidant defense, such as flavin reductase, thioredoxin reductase, and superoxide dismutase.[4]
-
Drug Efflux Pumps: Investigate the expression of genes encoding ABC transporters and Na+-driven multidrug efflux pumps, as their upregulation has been noted in resistant strains.[9]
-
Proteomic Analysis: A broader, unbiased approach using proteomics can identify differentially expressed proteins that may not be obvious candidates.[10] Studies have revealed changes in the abundance of proteins involved in amino acid metabolism and oxidative phosphorylation in resistant isolates.[10][11]
Q3: How can I reliably induce this compound resistance in a sensitive T. vaginalis strain in the laboratory?
A3: Inducing resistance in vitro typically involves continuous, long-term exposure to gradually increasing drug concentrations.[6]
-
Establish a Baseline: First, determine the minimal lethal concentration (MLC) of this compound for your sensitive parent strain under both aerobic and anaerobic conditions.[3]
-
Sub-lethal Exposure: Begin by culturing the parasites in a medium containing a sub-lethal concentration of this compound (e.g., below the MLC where parasites can still replicate).
-
Stepwise Increase: Once the culture adapts and shows stable growth, incrementally increase the drug concentration. This process is slow and can take several months.[6]
-
Monitor and Select: Continuously monitor the culture for viability and growth. The parasites that survive and proliferate are selected for their resistance.
-
Confirm Resistance: After achieving growth at a significantly higher drug concentration, re-determine the MLC and compare it to the original sensitive strain to confirm the resistant phenotype.
Troubleshooting Guides
Problem 1: High variability in Minimal Lethal Concentration (MLC) assays.
| Possible Cause | Troubleshooting Step |
| Oxygen Level Fluctuation | The level of oxygen significantly impacts the efficacy of 5-nitroimidazoles.[12] For reproducible results, strictly control the atmospheric conditions. Perform assays in parallel under both defined anaerobic and aerobic conditions. |
| Inconsistent Inoculum | The starting number of parasites affects the outcome. Always use a standardized concentration of viable, log-phase parasites for each assay. |
| Media and Serum Batch Variation | Components in the culture medium, especially serum, can influence parasite growth and drug susceptibility. Use a single, quality-controlled batch of media and serum for a complete set of experiments. |
| Drug Instability | Prepare fresh this compound stock solutions for each experiment and protect them from light to prevent degradation. |
Problem 2: qRT-PCR results show no significant difference in gene expression between my sensitive and resistant isolates.
| Possible Cause | Troubleshooting Step |
| Post-Transcriptional Regulation | The resistance mechanism may not be at the transcriptional level. A gene's mRNA level can remain unchanged while its protein product is downregulated due to translational repression or increased protein degradation. Consider performing a proteomic analysis (e.g., mass spectrometry) to compare protein abundance directly.[10][11] |
| Incorrect Housekeeping Gene | The chosen reference gene for normalization might be affected by the experimental conditions. Validate your housekeeping gene or use multiple reference genes for more reliable normalization. |
| Point Mutations | The resistance could be due to mutations that alter protein function without changing expression levels. Sequence key candidate genes like nitroreductases (ntr4, ntr6) to check for SNPs.[7] |
| Alternative Resistance Mechanism | The primary resistance mechanism might be unrelated to the genes you are targeting. It could involve altered metabolic fluxes or increased drug efflux.[4][9] |
Quantitative Data Summary
Table 1: Gene and Protein Expression Changes in this compound/Metronidazole-Resistant T. vaginalis
| Gene/Protein Category | Target Example | Expression Change in Resistant Strains | Implicated Function in Resistance |
| Drug Activation | Pyruvate:ferredoxin oxidoreductase (PFOR), Ferredoxin (Fd) | Downregulated | Reduced conversion of prodrug to its active, cytotoxic form.[1][3] |
| Drug Activation | Nitroreductases (NTRs) | Downregulated / Mutated | Decreased drug activation; nonsense mutations lead to truncated, non-functional proteins.[4][7] |
| Oxygen Scavenging | Flavin reductase, Thioredoxin reductase | Downregulated | Increased intracellular oxygen, which inhibits drug activation (aerobic resistance).[1][4] |
| Drug Efflux | ABC Transporters, Multidrug Resistance Pumps | Upregulated | Active transport of the drug out of the cell.[5][8][9] |
| Metabolism | Oxidative Phosphorylation Proteins (e.g., ATP synthase subunits) | Downregulated | Altered energy metabolism.[10][11] |
| Metabolism | Amino Acid Metabolism Enzymes | Upregulated | Shift in metabolic pathways to compensate for altered energy production.[10] |
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Testing (MLC Determination)
This protocol is adapted from standard methods for 5-nitroimidazole susceptibility testing.[3][12]
-
Parasite Preparation: Culture T. vaginalis isolates in appropriate medium (e.g., TYM) until they reach the mid-logarithmic phase of growth. Count the parasites and adjust the concentration to 1 x 10⁵ cells/mL in fresh medium.
-
Drug Dilution Series: In a 96-well microtiter plate, prepare serial dilutions of this compound. Typical concentration ranges to test might be from 0.1 to 400 µg/mL. Include a drug-free well as a negative control.
-
Inoculation: Add the parasite suspension to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C. For comprehensive analysis, incubate parallel plates under both aerobic (standard cell culture incubator) and anaerobic (e.g., anaerobic jar with GasPak™) conditions.
-
MLC Determination: After incubation, resuspend the cells in each well and examine a sample from each well microscopically. The Minimal Lethal Concentration (MLC) is the lowest drug concentration at which no motile trichomonads are observed.
-
Interpretation: Isolates with an aerobic MLC of ≥50 µg/mL for metronidazole are typically considered resistant; similar thresholds are used for this compound.[13]
Protocol 2: Sequencing of Nitroreductase Genes (ntr4 and ntr6)
-
Genomic DNA Extraction: Harvest approximately 1 x 10⁷ T. vaginalis parasites. Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's protocol.
-
Primer Design: Design PCR primers that flank the entire coding sequences of the ntr4 and ntr6 genes. Use the published T. vaginalis genome as a reference.
-
PCR Amplification: Perform standard PCR to amplify the ntr4 and ntr6 genes from the genomic DNA of both your resistant isolate and a known sensitive control strain.
-
PCR Product Purification: Purify the amplified PCR products using a commercial PCR cleanup kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences from the resistant and sensitive isolates with the reference gene sequence using alignment software (e.g., ClustalW, MAFFT). Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions. Pay close attention to SNPs that result in missense or nonsense mutations.[7]
Visualizations
Caption: this compound activation and key resistance pathways in T. vaginalis.
Caption: Experimental workflow for investigating this compound resistance mechanisms.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional profile of Trichomonas vaginalis in response to metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichomonas vaginalis Metronidazole Resistance Is Associated with Single Nucleotide Polymorphisms in the Nitroreductase Genes ntr4Tv and ntr6Tv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic Indicators of Drug Resistance in the Highly Repetitive Genome of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Infections Caused by Metronidazole-Resistant Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. folia.paru.cas.cz [folia.paru.cas.cz]
- 8. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. Proteomic signatures of metronidazole-resistant Trichomonas vaginalis reveal novel proteins associated with drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance of Trichomonas vaginalis to Metronidazole: Report of the First Three Cases from Finland and Optimization of In Vitro Susceptibility Testing under Various Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroimidazole Resistance in Trichomonas vaginalis Infection: A Teachable Moment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ornidazole Dosage in Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ornidazole in animal research models.
Troubleshooting Guide
Question: We are observing unexpected neurotoxicity (e.g., ataxia, tremors) in our animal models. What could be the cause and how can we mitigate this?
Answer: Neurotoxicity with this compound, although rare at conventional doses, can occur, particularly at higher concentrations.[1] In dogs, ataxia has been observed at doses of 100 mg/kg.[1] In mice, neural effects were seen at 1000 mg/kg/day.[2]
-
Dosage Review: Re-evaluate your dosage calculations. Ensure they are correctly scaled for the specific animal model. The acute oral LD50 in rats is 1,780 mg/kg and in mice is 1,420 mg/kg.[3] Doses approaching these levels are more likely to cause adverse effects.
-
Administration Route: The route of administration can influence peak plasma concentrations. Intravenous administration will lead to higher initial concentrations compared to oral administration. Consider if the administration route is appropriate for your experimental goals.
-
Species-Specific Metabolism: Metabolism of this compound varies between species.[3][4] Rats, for instance, have a more extensive metabolic pattern than dogs or humans.[3][4] This could lead to the accumulation of metabolites that may contribute to toxicity. Consider a pilot study with a lower dose range in your specific animal model.
-
Observation Period: Closely monitor animals for the onset of neurological signs. If observed, consider reducing the dose or discontinuing the treatment for those animals and re-evaluating the protocol.
Question: Our this compound treatment is not as effective as expected against the targeted anaerobic infection in our animal model. What are the potential reasons?
Answer: Several factors can contribute to lower-than-expected efficacy.
-
Dosage and Duration: Ensure the dosage and duration of treatment are adequate for the specific pathogen and infection model. For example, in a murine model of a Fusobacterium necrophorum infection, the ED50 of this compound was 8.70 +/- 2.21 mg/kg.[5] In a Bacteroides fragilis abscess model in mice, a 10 mg/kg dose resulted in a significant reduction in bacterial load.[5]
-
Drug Resistance: While resistance is not widespread, some anaerobic bacteria can be resistant to nitroimidazoles.[6] It is advisable to determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific bacterial strain.[3] The MIC90 of this compound against 50 clinical isolates of anaerobes has been reported as 1.0 mg/l.[5]
-
Pharmacokinetics in the Target Tissue: this compound generally distributes well into body tissues and fluids.[3] However, concentrations can vary. In colorectal surgery models, concentrations have been measured in the colonic and abdominal walls.[3] Consider if adequate drug concentrations are reaching the site of infection in your model.
-
Presence of Aerobic Bacteria: In mixed aerobic-anaerobic infections, the presence of aerobic bacteria can influence the environment and potentially the efficacy of this compound. Interestingly, in some experimental models of mixed infections, this compound has shown in-vivo activity against coliforms that are resistant in vitro, suggesting a complex interaction in the presence of anaerobes.[7][8]
Question: We are observing gastrointestinal distress (e.g., diarrhea, loss of appetite) in our animals after this compound administration. How can we manage this?
Answer: Gastrointestinal side effects are among the more common adverse reactions to this compound.[3][9]
-
Administration with Food: Administering this compound with food can help mitigate gastrointestinal upset.[1][3]
-
Dosage Adjustment: High doses are more frequently associated with side effects.[3] Evaluate if a lower, yet still effective, dose can be used.
-
Hydration and Nutrition: Ensure the animals have adequate access to water and palatable food to prevent dehydration and weight loss, especially if they are experiencing diarrhea or reduced appetite.
-
Formulation: The formulation of this compound could play a role. If you are preparing your own solutions, ensure the vehicle is appropriate and non-irritating.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic differences of this compound across common animal models?
A1: The metabolism and excretion of this compound show species-specific differences. For example, the metabolic pattern in rats is more extensive than in dogs and humans.[3][4] Mice have been shown to have a greater metabolism and excretion rate of this compound compared to rats, which may explain differences in efficacy at the same dosage.[2] The elimination half-life in humans is approximately 13 hours.[1] It is crucial to consult literature specific to your animal model or conduct preliminary pharmacokinetic studies.
Q2: What is a typical starting dose for this compound in a rat model of anaerobic infection?
A2: A starting point for a rat model of anaerobic infection could be in the range of 10-20 mg/kg. For instance, in a study on mixed aerobic-anaerobic infections, a dose of 500 mg every 12 hours was used in human patients, which can be scaled down for rats based on body surface area.[7] In a study on endometriosis in rats, water containing 1 g/L of this compound was provided.[10] It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be administered to animal models?
A3: this compound can be administered orally (e.g., via gavage or in drinking water) or intravenously.[3][10] The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. For oral administration, giving the drug after a meal can reduce gastrointestinal side effects.[1] For intravenous administration, solutions should be diluted.[3]
Q4: Are there any known genotoxic effects of this compound that we should be aware of in our long-term studies?
A4: Studies in Swiss albino mice have indicated that this compound is devoid of genotoxicity.[11] While nitroimidazoles as a class are generally considered mutagenic, this study did not find significant changes in comet tail length or the percentage of micronucleated polychromatic erythrocytes in mice treated with therapeutic equivalent doses of this compound.[11] However, for long-term studies, it is always prudent to be aware of the potential for genotoxicity associated with this class of compounds.
Q5: What is the mechanism of action of this compound?
A5: this compound is a 5-nitroimidazole derivative.[3] Its antimicrobial action is due to the reduction of its nitro group by microorganisms, leading to the formation of reactive intermediates that damage DNA and other critical biomolecules, ultimately causing cell death.[3][12] This reduction process occurs under the low oxygen conditions found in anaerobic organisms, which explains its specificity.[12]
Data and Protocols
Quantitative Data Summary
Table 1: this compound Toxicity Data
| Species | Route | LD50 | Reference |
| Rat | Oral | 1,780 mg/kg | [3] |
| Mouse | Oral | 1,420 mg/kg | [3] |
Table 2: Effective Doses of this compound in Animal Models
| Animal Model | Condition | Dosage | Efficacy/Outcome | Reference |
| Mouse | Fusobacterium necrophorum infection | 8.70 +/- 2.21 mg/kg (ED50) | Survival | [5] |
| Mouse | Bacteroides fragilis abscess | 10 mg/kg | 3 log reduction in cfu | [5] |
| Pigeon | Trichomonosis | 10-40 mg/bird/day for 3 days (solid form) | Optimum anti-trichomonal effect | [13] |
| Rat | Endometriosis | 1 g/L in drinking water for 14 days | Restricted growth of endometriosis | [10] |
| Rat | Male infertility (reversible) | 400 mg/kg/day | Inhibited epididymal sperm motility | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax | Tmax | Elimination Half-Life | Reference |
| Human | 500 mg (repeated dose) | ~14 µg/mL | - | ~13 hours | [1][14] |
| Human | 1.5 g (single dose) | - | - | 10.9 hours | [15] |
| Rabbit | 500 mg (mucoadhesive oral MUS) | 9.03 ± 0.73 µg/ml | 8.00 ± 0.22 h | 6.83 ± 1.15 h | [16] |
| Rabbit | 500 mg (immediate release tablet) | 14.48 ± 1.27 µg/ml | 3.00 ± 0.16 h | 5.36 ± 0.45 h | [16] |
Experimental Protocols
Protocol 1: Murine Model of Anaerobic Abscess
This protocol is a generalized methodology based on principles described in the literature for evaluating the efficacy of this compound against anaerobic bacteria like Bacteroides fragilis.[5]
-
Animal Model: Use male Swiss mice, 6-8 weeks old.
-
Bacterial Culture: Culture Bacteroides fragilis in an anaerobic chamber using appropriate media (e.g., supplemented brain-heart infusion broth).
-
Infection Induction:
-
Anesthetize the mice using a suitable anesthetic agent.
-
Shave a small area on the back of each mouse.
-
Inject a standardized inoculum of B. fragilis (e.g., 10^8 CFU) mixed with a sterile adjuvant (e.g., sterile cecal contents) subcutaneously to induce abscess formation.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile water or saline).
-
Begin treatment 24 hours post-infection.
-
Administer the desired dose of this compound (e.g., 10 mg/kg) via oral gavage or intraperitoneal injection once or twice daily for a specified duration (e.g., 5-7 days).
-
Include a control group receiving the vehicle only.
-
-
Outcome Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically dissect the abscesses.
-
Homogenize the abscess tissue in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on selective media for anaerobic bacteria to determine the colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis: Compare the bacterial load (CFU/g) in the this compound-treated group with the control group to determine the efficacy of the treatment.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats.[17]
-
Animal Model: Use male Sprague-Dawley or Wistar rats, weighing 200-250g.
-
Catheterization (Optional but recommended): For serial blood sampling, surgically implant a catheter into the jugular vein or carotid artery one day prior to the study to minimize stress during blood collection.
-
Drug Administration:
-
Fast the rats overnight with free access to water.
-
Administer a single dose of this compound (e.g., 90 mg/kg) via oral gavage or intravenous injection through a tail vein or catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[17]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizations
Caption: Workflow for this compound Dosage Optimization in Animal Models.
Caption: Simplified Metabolic Pathway of this compound.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. The effect of (R,S)-ornidazole on the fertility of male mice and the excretion and metabolism of 36Cl-(R,S)-ornidazole and 36Cl-(R,S)-alpha-chlorohydrin in male mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Metabolic studies of this compound in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Experimental animal models for anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. This compound Reduces the Progression of Endometriosis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. researchgate.net [researchgate.net]
- 13. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vinmec.com [vinmec.com]
- 15. Treatment of giardiasis: comparative evaluation of this compound and tinidazole as a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization, Characterisation and Pharmacokinetic Studies of Mucoadhesive Oral Multiple Unit Systems of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Addressing adverse effects of Ornidazole in preclinical toxicity studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse effects during preclinical toxicity studies of Ornidazole.
Section 1: General FAQs
This section covers broad questions about this compound toxicity that researchers may have before or during their experiments.
Q1: What is the general toxicity profile of this compound in preclinical studies?
This compound, a 5-nitroimidazole derivative, is generally considered to have a moderate acute toxicity profile.[1] However, preclinical studies have identified several key areas of concern, including neurotoxicity, potential genotoxicity, hepatotoxicity, and effects on male fertility at higher doses.[2][3][4] Common, milder side effects observed include gastrointestinal issues like nausea.[5][6]
Q2: What are the reported acute lethal doses (LD50) for this compound?
The acute oral LD50 has been established in rodent models. These values are crucial for designing dose-ranging studies.
| Species | Route of Administration | LD50 Value |
| Rat | Oral | 1,780 mg/kg |
| Mouse | Oral | 1,420 mg/kg |
| Mouse | Intraperitoneal | 1,120 mg/kg |
| [7][8] |
Q3: How does this compound exert its therapeutic and potentially toxic effects?
This compound is a prodrug that requires activation within anaerobic cells. Its mechanism involves the reduction of its nitro group by proteins like ferredoxin, which are present in anaerobic organisms. This reduction creates reactive intermediates and free radicals that damage microbial DNA, leading to cell death.[9] It is hypothesized that this same mechanism of DNA interaction could be responsible for its genotoxic effects in mammalian cells under certain conditions.[10]
Section 2: Neurotoxicity
Neurotoxicity is one of the more significant adverse effects observed with nitroimidazoles. Researchers should be vigilant in monitoring for these effects.
Troubleshooting Guide & FAQs
Q1: What are the primary signs of neurotoxicity to monitor for in animals?
The most commonly reported signs of neurotoxicity in preclinical models include ataxia (loss of coordination), tremors, rigidity, and seizures.[2][11] In dogs, ataxia was noted at doses of 100 mg/kg, while higher doses in rodents have been associated with more severe effects like seizures.[2]
Q2: My animals are exhibiting ataxia. How can I confirm it is drug-related and quantify the effect?
If ataxia is observed, the first step is to rule out other causes (e.g., illness, injury). To specifically quantify motor coordination deficits, the Rotarod Test is the standard method. A dose-dependent decrease in the time an animal can stay on the rotating rod is a strong indicator of drug-induced neurotoxicity.[11]
Q3: What should I do if severe neurological signs like seizures occur?
The immediate course of action is to discontinue the drug.[2] If seizures occur, it indicates severe central nervous system (CNS) toxicity. This should be recorded as a critical adverse event. For future cohorts, doses should be significantly reduced. In clinical settings, the symptoms are typically reversible upon drug withdrawal.[12][13]
Q4: What is the proposed mechanism for this compound-induced neurotoxicity?
The exact mechanism is not fully elucidated, but theories include direct neuronal toxicity, modulation of GABAergic neurotransmission, and inhibition of key enzymes related to energy metabolism in the CNS, such as Na+, K+-ATPase and Ca2+-ATPase.[11][14]
Experimental Protocol: Rotarod Test
This test assesses motor coordination and balance in rodents.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Acclimation & Training:
-
Handle the animals for several days before the test.
-
Train the animals on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 2-3 consecutive days. Each training session should consist of 3-5 trials, with a rest period in between. The goal is for the animals to be able to stay on the rod for a baseline period (e.g., 120-180 seconds).
-
-
Test Procedure:
-
Administer this compound or the vehicle control at the specified dose and time point.
-
At the designated time post-dosing (e.g., peak plasma concentration), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall (in seconds). If the animal clings to the rod and makes a full rotation, the trial should be stopped and the time recorded.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group. A statistically significant decrease in latency indicates impaired motor coordination.
Visualization: Neurotoxicity Troubleshooting Workflow
Section 3: Genotoxicity and Mutagenicity
The genotoxic potential of nitroimidazoles is a critical aspect of their safety profile due to their mechanism of action involving DNA interaction.[7]
Troubleshooting Guide & FAQs
Q1: Is this compound considered genotoxic or mutagenic?
The data is conflicting. Some studies have concluded that this compound has potential genotoxic and cytotoxic effects, showing an increase in sister chromatid exchange (SCE) and micronuclei (MN) in human lymphocyte cultures.[15][16] However, other preclinical studies in mice using micronucleus and comet assays found it to be devoid of genotoxicity at therapeutic equivalent doses.[17] This discrepancy highlights the importance of using a battery of tests to make a comprehensive assessment.
Q2: Which assays are recommended for evaluating the genotoxicity of this compound?
A standard battery of tests is recommended. This typically includes:
-
An in vitro test for gene mutation: (e.g., Ames test). This compound has shown mutagenicity in Salmonella typhimurium strains.[7]
-
An in vivo test for chromosomal damage: The Micronucleus Assay in rodent hematopoietic cells is a standard.[17][18]
-
An in vivo test for DNA damage: The Comet Assay (Single Cell Gel Electrophoresis) on peripheral blood or other tissues is widely used to detect DNA strand breaks.[17][18]
Q3: My genotoxicity results are negative, but literature suggests a potential risk. How do I interpret this?
Negative results in a well-conducted study are valuable. However, consider the limitations of your experiment. Did the dose levels achieve sufficient systemic exposure? Was the test system sensitive enough? The absence of genotoxicity in one model (e.g., mouse bone marrow) does not entirely rule out risk in other tissues or species.[17] Your discussion should acknowledge the conflicting literature and the specific context of your findings.
Experimental Protocols
1. Micronucleus Assay (in vivo, rodent bone marrow)
-
Dosing: Administer this compound (typically via oral gavage or intraperitoneal injection) to a group of animals (e.g., Swiss albino mice). Include a vehicle control and a known positive control (e.g., Cyclophosphamide).[17]
-
Sample Collection: Sacrifice the mice 24 hours after the final dose. Aspirate bone marrow from the femur into a centrifuge tube containing fetal bovine serum.[18]
-
Slide Preparation: Centrifuge the cells, discard the supernatant, and create a smear of the cell pellet on a clean glass slide.
-
Staining: Air-dry the slides and stain with May-Gruenwald and Giemsa stains.
-
Scoring: Under a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow toxicity.[17][18]
-
Analysis: A significant increase in the frequency of micronucleated PCEs in the treated group compared to the vehicle control indicates clastogenic or aneugenic effects.
2. Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Isolation: 24 hours after dosing, collect whole blood (e.g., via retro-orbital sinus) into heparinized tubes.[17][18] Isolate lymphocytes using a density gradient centrifugation method if desired, or use whole blood.
-
Slide Preparation: Mix a small aliquot of cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining & Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., ethidium bromide, SYBR Green). Visualize using a fluorescence microscope.
-
Analysis: Use image analysis software to measure the amount of DNA in the comet tail (% Tail DNA) and the tail length. A significant increase in these parameters compared to the control group indicates DNA damage.[19]
Visualization: Mechanism of Nitroimidazole-Induced DNA Damage
Section 4: Hepatotoxicity and Other Toxicities
While less prominent than neurotoxicity, liver injury and effects on fertility have been noted in preclinical and clinical contexts.
Troubleshooting Guide & FAQs
Q1: Can this compound cause liver damage in preclinical models?
Yes, hepatotoxicity is a potential adverse effect.[4] Studies combining this compound with other drugs, like Ofloxacin, have shown significant increases in liver enzymes such as Serum Glutamyl Oxaloacetic Transaminase (SGOT/AST) and Serum Glutamyl Pyruvic Transaminase (SGPT/ALT) in animal models.[20] Clinically, rare cases of acute cholestatic hepatitis have been reported.[4][6]
Q2: How should I monitor for hepatotoxicity?
Regular monitoring of serum biochemical parameters is essential. At the end of a study (or at interim points for longer studies), collect blood and perform a liver function panel. Key markers include ALT, AST, alkaline phosphatase (ALP), and total bilirubin . Histopathological examination of liver tissue at necropsy is also critical to identify any cellular damage, necrosis, or cholestasis.
Q3: What are the known effects of this compound on fertility?
In male rats, a high oral dose of 400 mg/kg/day was associated with a reversible reduction in fertility, linked to inhibited epididymal sperm motility.[2] This is a key finding to consider in reproductive toxicology studies.
Quantitative Data on Adverse Effects
| Adverse Effect | Species | Dose | Observation |
| Neurotoxicity | Dog | 100 mg/kg (Oral, repeated dose) | Ataxia |
| Reproductive Toxicity (Male) | Rat | 400 mg/kg/day (Oral) | Reversible reduction in fertility |
| General Toxicity | Mouse | 400 mg/kg/day (Oral, 13 weeks) | Weight loss |
| Hepatotoxicity Markers | Mouse | 8.3 mg/kg/day (Ofloxacin combo) | Significant increase in SGOT and SGPT |
| [2][7][20] |
References
- 1. researchgate.net [researchgate.net]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. This compound-Induced Liver Injury: The Clinical Characterization of a Rare Adverse Reaction and Its Implications from a Multicenter Study | MDPI [mdpi.com]
- 4. This compound-induced liver damage: report of three cases and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. food.ec.europa.eu [food.ec.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | this compound-Induced Recurrent Encephalopathy in a Chinese Man: A Rare Case Report and Literature Review [frontiersin.org]
- 13. This compound-Induced Recurrent Encephalopathy in a Chinese Man: A Rare Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced ataxia in an Indian woman: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The evaluation of genotoxic potential of this compound, nitroimidazole, in lymphocyte culture of patients with amebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijbcp.com [ijbcp.com]
- 18. scispace.com [scispace.com]
- 19. Toxicological insights into the non-target effects of this compound using the Allium cepa bioassay system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
Improving the bioavailability of Ornidazole in experimental formulations
An invaluable resource for researchers, scientists, and drug development professionals, this technical support center offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Ornidazole in experimental formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for potential problems encountered during the formulation and evaluation of this compound delivery systems.
Category 1: Nanosuspension Formulations
Question 1: My this compound nanosuspension shows poor stability and particle aggregation. What are the likely causes and solutions?
Answer: Poor stability in nanosuspensions, often indicated by a low (close to zero) zeta potential, can lead to particle aggregation. The optimized nanosuspension formulation F7, for instance, exhibited excellent colloidal stability, which was attributed to its high zeta potential of -36.9 mV[1].
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of the stabilizer, such as soya lecithin, is critical. Insufficient amounts can lead to aggregation. Experiment with a range of stabilizer concentrations (e.g., 0.5–3% w/v) to find the optimal level for your system[1].
-
Verify Zeta Potential: A zeta potential value greater than +30 mV or less than -30 mV is generally required for good stability. If your values are closer to zero, consider adjusting the stabilizer or adding a co-stabilizer.
-
Control Sonication/Stirring Parameters: Ensure that the sonication time and stirring speed during preparation are adequate and consistent. In one successful protocol, the dispersion was sonicated for 5 minutes and then stirred for 6 hours to ensure the complete removal of the organic solvent and the formation of a stable nanosuspension[1].
-
Question 2: What is a typical particle size I should aim for, and why is it important for this compound bioavailability?
Answer: A smaller particle size significantly increases the surface area of the drug, which enhances its dissolution rate and saturation solubility, ultimately improving bioavailability[1][2]. An optimized this compound nanosuspension (F7) achieved a hydrodynamic diameter of 211.1 nm[1]. This reduction in particle size is a key principle for improving the absorption of poorly water-soluble drugs like this compound[1][2][3].
Category 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Question 3: I am having trouble achieving spontaneous nanoemulsion upon dilution of my this compound SNEDDS formulation. What should I check?
Answer: The spontaneous formation of a nanoemulsion is dependent on the precise ratio of oil, surfactant, and co-surfactant.
-
Troubleshooting Steps:
-
Screen Components for Solubility: Ensure this compound has high solubility in the chosen oil, surfactant, and co-surfactant. For example, studies have shown this compound has high solubility in lemon oil and systems using surfactants like Span 60 and co-surfactants like PEG 400[4].
-
Construct a Ternary Phase Diagram: This is essential to identify the optimal ratios of your components that result in a stable nanoemulsion region.
-
Check Surfactant/Co-surfactant (Smix) Ratio: The ratio of the surfactant to the co-surfactant is critical. Formulations with a 3:1 ratio of Span 60 to PEG 400 showed the shortest emulsification times (less than 1 minute)[4]. Increasing the proportion of the co-surfactant can enhance the spontaneity of the self-emulsification process[4].
-
Assess Self-Emulsification Time: A robust SNEDDS formulation should emulsify quickly (typically under 1 minute) with gentle agitation in an aqueous medium[4].
-
Question 4: My in-vitro dissolution rate for the SNEDDS formulation is not significantly better than the pure drug. What could be the issue?
Answer: A successful SNEDDS formulation should dramatically improve the dissolution rate. One optimized formulation (A7-SNEDDS) achieved a release of 98.94% in one hour, a significant increase compared to the pure drug[5][6].
-
Troubleshooting Steps:
-
Confirm Droplet Size: The dispersed droplets should be in the nanometer range. Larger droplet sizes will not provide the necessary surface area for rapid dissolution.
-
Re-evaluate Formulation Composition: The choice and ratio of excipients are paramount. The A7 formulation consisted of a specific ratio of oil, surfactant, and co-surfactant that led to enhanced release[5].
-
Ensure Complete Drug Solubilization: The drug must be fully dissolved in the oil/surfactant mixture. Incomplete solubilization will result in a slower release profile.
-
Category 3: Solid Dispersion Formulations
Question 5: Why is my solid dispersion with Nicotinamide not showing the expected improvement in dissolution efficiency?
Answer: The enhancement in dissolution for this compound-Nicotinamide solid dispersions is attributed to a polymorphic transformation of this compound to a lower melting point form, which is more soluble[7][8].
-
Troubleshooting Steps:
-
Verify Polymorphic Transformation: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the change in the crystalline structure of this compound within your solid dispersion[7][8]. The absence of the drug's original melting point endotherm in the DSC thermogram of the solid dispersion is a good indicator of this transformation[8].
-
Check Drug-to-Carrier Ratio: The ratio of this compound to Nicotinamide significantly impacts the dissolution rate. Studies have shown that increasing the proportion of Nicotinamide (e.g., ratios of 1:2, 1:4, and 1:6) progressively increases the dissolution efficiency. The 1:6 ratio showed the highest dissolution efficiency (%DE30 of 89.71%)[7].
-
Preparation Method: Ensure the solvent evaporation or fusion method used for preparing the solid dispersion is performed correctly to achieve a homogenous molecular dispersion.
-
Category 4: Bioavailability and Pharmacokinetic Studies
Question 6: I am developing an analytical method for this compound in plasma. What are the key parameters for a reliable HPLC or LC-MS/MS method?
Answer: A robust and validated analytical method is crucial for accurate pharmacokinetic analysis.
-
Key Method Parameters:
-
Sample Preparation: Liquid-liquid extraction with dichloromethane or protein precipitation with acetonitrile are commonly used and effective methods for extracting this compound from plasma[9][10][11].
-
Chromatography: A reverse-phase C18 column is typically used for separation[9][10][11].
-
Mobile Phase: A common mobile phase consists of a buffer (e.g., 0.05 M disodium hydrogen phosphate, pH 4.8) and acetonitrile in a 60:40 v/v ratio[9][11].
-
Detection: UV detection is suitable for HPLC (around 313 nm)[9][11]. For higher sensitivity and specificity, LC-MS/MS operating in positive ion mode with multiple reaction monitoring (MRM) is preferred[10][12].
-
Linearity: The method should be linear over a relevant concentration range, for example, 50 ng/mL to 12 µg/mL for HPLC[9][11] or 0.100 to 15.0 µg/mL for LC-MS/MS[12].
-
Question 7: My pharmacokinetic results show high variability between subjects. How can I minimize this?
Answer: High inter-subject variability is a common challenge in bioavailability studies.
-
Mitigation Strategies:
-
Standardize Study Conditions: Ensure strict adherence to the study protocol. This includes standardizing fasting conditions (e.g., administering the drug after a 10-hour fast or with a standardized high-fat meal) and controlling factors like fluid intake and physical activity[12].
-
Use a Crossover Study Design: A two-sequence, crossover randomized design allows each subject to act as their own control, which can significantly reduce variability[9].
-
Ensure Analytical Method Precision: The precision of your analytical method, expressed as the relative standard deviation (%RSD), should be low (e.g., <3.6%) for both intra-day and inter-day analyses to minimize analytical sources of variation[9][11].
-
Data from Experimental Formulations
The following tables summarize quantitative data from various studies aimed at enhancing this compound's bioavailability.
Table 1: Comparison of In-Vitro Dissolution and Solubility of this compound Formulations
| Formulation Type | Key Components | Parameter | Pure this compound | Optimized Formulation | Reference |
| Nanosuspension | This compound, Soya Lecithin | Saturation Solubility (mg/mL) | 0.2508 | 4.2571 (Batch F7) | [1] |
| In-vitro Release at 60 min (%) | 23.80 | 96.18 (Batch F7) | [1] | ||
| SNEDDS | This compound, Oil, Surfactant, Co-surfactant | In-vitro Release at 60 min (%) | Not Reported | 98.94 (Batch A7) | [5][6][13] |
| Solid Dispersion | This compound, Nicotinamide | Dissolution Efficiency at 30 min (%) | 40.95 | 89.71 (Ratio 1:6) | [7] |
| Floating Tablet | This compound, HPMC K4M, Eudragit | Cumulative Release at 9 hrs (%) | Not Applicable | 92.8 (Batch F11) | [14] |
Table 2: Pharmacokinetic Parameters of this compound from a Mucoadhesive Formulation vs. Marketed Tablet
| Parameter | Marketed Tablet (Ornida® 500 mg) | Mucoadhesive MUS (ORZ-6) | Significance (p-value) | Reference |
| Cmax (µg/mL) | 14.48 ± 1.27 | 9.03 ± 0.73 | < 0.0001 | [15] |
| Tmax (h) | 3.00 ± 0.16 | 8.00 ± 0.22 | < 0.0001 | [15] |
| AUC₀₋₂₄ (µg·h/mL) | 114.49 ± 12.88 | 170.68 ± 11.93 | < 0.0033 | [15] |
| AUCtotal (µg·h/mL) | 120.78 ± 24.32 | 200.71 ± 45.92 | < 0.0033 | [15] |
| Elimination Half-life (h) | 5.36 ± 0.45 | 6.83 ± 1.15 | Not Significant | [15] |
Experimental Protocols
Detailed methodologies for key formulation and analytical procedures are provided below.
Protocol 1: Preparation of this compound Nanosuspension by Antisolvent Precipitation
This protocol is based on the successful preparation of the F7 nanosuspension formulation[1].
-
Preparation of Organic Phase: Dissolve 500 mg of this compound in 10 mL of methanol.
-
Preparation of Aqueous Phase: Disperse the optimized concentration of soya lecithin (e.g., 2.5% w/v for F7) in distilled water under constant stirring (100 rpm) to create a uniform aqueous dispersion.
-
Precipitation: Add the organic phase dropwise into the aqueous phase while maintaining continuous stirring at 100 rpm on a magnetic stirrer.
-
Homogenization & Solvent Removal: Subject the resulting dispersion to sonication for 5 minutes.
-
Stabilization: Continue stirring the nanosuspension for 6 hours at room temperature to ensure the complete removal of the organic solvent (methanol).
Protocol 2: Development of this compound SNEDDS
This protocol outlines the general steps for creating and evaluating a liquid SNEDDS formulation[4][5].
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that provide the highest solubility.
-
Construct Ternary Phase Diagram: Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for phase changes to identify the nanoemulsion region.
-
Preparation of Drug-Loaded SNEDDS: Add this compound (e.g., 500 mg) to the optimized blank formulation (oil, surfactant, and co-surfactant mixture). Agitate the mixture on a magnetic stirrer for 15 minutes, then keep at room temperature until the drug is completely dissolved[5].
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SNEDDS formulation to 500 mL of water in a dissolution apparatus stirring at 50 rpm. Visually assess the time taken for the formation of a clear or bluish-white nanoemulsion.
-
Droplet Size Analysis: Dilute the formulation with water and measure the droplet size and polydispersity index (PDI) using a particle size analyzer.
-
Protocol 3: Quantification of this compound in Human Plasma via HPLC
This protocol is adapted from a validated method for bioavailability studies[9][11].
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of human plasma into a stoppered test tube.
-
Add 0.1 mL of an internal standard solution (e.g., Tinidazole, 200 ng/mL).
-
Add 7 mL of dichloromethane and vortex the mixture for 10 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Transfer 6 mL of the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50 °C.
-
Reconstitute the residue with 200 µL of the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.05 M disodium hydrogen phosphate (pH 4.8) and acetonitrile (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 313 nm.
-
-
Calibration:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Spike blank plasma with the stock solution to create calibration standards at concentrations ranging from 50 ng/mL to 12 µg/mL.
-
Process these standards using the sample preparation method described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the this compound concentration.
-
Visualized Workflows and Relationships
The following diagrams illustrate key experimental processes and logical flows.
Caption: Workflow for this compound Nanosuspension Preparation.
Caption: Logical Flow for SNEDDS Formulation and Optimization.
Caption: Workflow for Quantifying this compound in Plasma via HPLC.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. ijset.in [ijset.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of a self-nano emulsifying drug delivery system (SNEDDS) for this compound to improve solubility and oral bioavailability of BCS class II drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actapharmsci.com [actapharmsci.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Simultaneous determination of this compound and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of this compound Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jptcp.com [jptcp.com]
- 14. ijrpb.com [ijrpb.com]
- 15. Optimization, Characterisation and Pharmacokinetic Studies of Mucoadhesive Oral Multiple Unit Systems of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ornidazole-Induced Neurotoxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Ornidazole-induced neurotoxicity in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common clinical signs of this compound-induced neurotoxicity in animal models?
A1: The most frequently reported signs are related to cerebellar dysfunction. In species like dogs, symptoms can include salivation, vomiting, muscle weakness (myasthenia) in the limbs, inability to stand, and twitching.[1] Rodent models often exhibit impaired motor coordination, which can be quantitatively assessed using tests like the rotarod.[2] Key manifestations across species point towards cerebellar ataxia, including unsteady gait and slurred speech in human cases.[3][4][5]
Q2: What is the primary anatomical site of this compound-induced neurotoxicity in the central nervous system (CNS)?
A2: The cerebellum is particularly susceptible to this compound toxicity.[1][6] Histological examinations in affected animals have revealed degeneration and a reduction in the number of Purkinje cells in the cerebellum.[1] In human case studies, MRI scans consistently show reversible, symmetric lesions in the cerebellar dentate nuclei.[3][6][7]
Q3: What are the proposed mechanisms behind this compound's neurotoxic effects?
A3: The exact pathogenesis is not fully elucidated, but several mechanisms have been proposed. One key mechanism involves the disruption of neuronal energy metabolism. Studies have shown that this compound can suppress the activities of crucial enzymes like sodium-potassium ATPase (Na+, K+-ATPase), calcium ATPase (Ca2+-ATPase), and succinate dehydrogenase (SDH).[2] Another proposed mechanism involves the GABAergic system, where this compound may exert central inhibitory effects.[8] For nitroimidazole drugs in general, potential mechanisms include inhibition of monoamine oxidase, which could lead to an accumulation of dopamine, and interference with thiamine absorption.[3][4][5]
Q4: Is there a difference in neurotoxicity between the enantiomers of this compound?
A4: Yes, there is a significant difference. The R-(+)-ornidazole enantiomer exhibits substantially stronger central inhibitory effects and neurotoxicity compared to the S-(-)-ornidazole enantiomer.[1][2][8] Studies in both mice and dogs have demonstrated that S-ornidazole is associated with much milder toxic effects, making it a potentially safer option for clinical and experimental use.[1][2]
Strategies to Minimize Neurotoxicity
This section outlines key strategies that can be implemented in experimental designs to mitigate the risk of this compound-induced neurotoxicity.
Strategy 1: Chiral Selection - Use of S-Ornidazole
The most effective strategy to minimize neurotoxicity is to use the S-(-)-ornidazole enantiomer instead of the racemic mixture or the R-(+)-enantiomer.
-
Rationale: The S-enantiomer has been shown to have significantly lower central nervous system inhibition and fewer toxic effects.[1] In mice, R-ornidazole produced a dose-dependent suppression of key energy metabolism enzymes, whereas S-ornidazole showed no such effect.[2] Similarly, in dogs, R-ornidazole led to severe neurotoxic symptoms and Purkinje cell degeneration, while S-ornidazole produced only mild, transient effects.[1]
-
Recommendation: Whenever possible, procure and utilize purified S-(-)-ornidazole for your studies to reduce the confounding variable of neurotoxicity.
Strategy 2: Dose Optimization and Management
Careful dose selection is critical to achieving the desired therapeutic or experimental effect without inducing severe neurotoxicity.
-
Rationale: Neurotoxic effects are often dose-dependent.[2] High cumulative doses are associated with the onset of neurological symptoms.[4][6]
-
Recommendations:
-
Conduct pilot dose-ranging studies to determine the minimum effective dose and the maximum tolerated dose in your specific animal model and strain.
-
Monitor animals closely for early signs of toxicity (e.g., changes in gait, activity levels, or general wellness).
-
Consider alternative dosing schedules (e.g., lower doses for a longer duration vs. a high acute dose) if compatible with the study's objectives.
-
Strategy 3: Co-administration of Neuroprotective Agents
The use of antioxidants or other neuroprotective compounds may help mitigate this compound-induced neuronal damage.
-
Rationale: The neurotoxicity of similar nitroimidazole compounds, like metronidazole, has been linked to increased oxidative stress.[9] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a known contributor to neuronal damage in various neurodegenerative conditions.[10][11] Co-administration of certain antibiotics, such as ofloxacin, with this compound has been shown to have an antioxidant potential and offer no obvious toxicity compared to individual drug treatments in mice.[12]
-
Potential Agents to Investigate (based on general neuroprotection principles):
-
Antioxidants: Vitamins E and C, N-acetylcysteine (NAC), and plant-based antioxidants like quercetin or resveratrol could be considered for co-administration.[13][14][15]
-
B-Vitamins: Given that nitroimidazoles may interfere with thiamine (Vitamin B1) and that patients with OIE have been treated with Vitamins B1 and B12, ensuring adequate B-vitamin status or supplementation could be beneficial.[3][4][5]
-
Troubleshooting Guide
Problem: Animals exhibit severe ataxia, tremors, or inability to stand after this compound administration.
| Possible Cause | Recommended Solution |
| Dose is too high. | Immediately discontinue or reduce the dose. Review literature for tolerated doses in your specific model. Perform a dose-response study if necessary. |
| Using racemic or R-(+)-Ornidazole. | The R-enantiomer is significantly more neurotoxic.[1][2] Switch to the S-(-)-ornidazole enantiomer for future experiments. |
| High sensitivity of the animal model/strain. | Some species (e.g., dogs) and strains may be more susceptible.[1] Consider using a more resistant strain or a different animal model if the study allows. |
| Vehicle-induced toxicity. | Ensure the vehicle used to dissolve this compound (e.g., propylene glycol) is not causing adverse effects by including a vehicle-only control group.[1] |
Problem: Post-mortem histological analysis reveals unexpected cerebellar damage (e.g., Purkinje cell loss) in treated animals.
| Possible Cause | Recommended Solution |
| Chronic, cumulative toxicity. | Even at lower doses, prolonged administration can lead to neurotoxicity.[3] Shorten the treatment duration or implement intermittent "drug holidays" if feasible for the experimental design. |
| Subclinical neurotoxicity. | Animals may not have shown overt behavioral signs. Always pair histological analysis with sensitive behavioral tests (e.g., rotarod, beam walking) to detect subtle functional deficits. |
| Inappropriate tissue fixation/processing. | Ensure that perfusion and fixation protocols are optimized to prevent artifacts that could be misinterpreted as neurotoxicity. |
Quantitative Data Summary
Table 1: Effect of this compound Enantiomers on Motor Coordination in Mice
| Treatment Group | Dose (mg/kg, i.v.) | Time on Rotarod (seconds) |
| Control (Vehicle) | - | Baseline |
| S-Ornidazole | 40 | No significant change |
| 60 | No significant change | |
| 80 | No significant change | |
| R-Ornidazole | 40 | Significant decrease |
| 60 | More significant decrease | |
| 80 | Most significant decrease | |
| Data summarized from a study indicating a dose-dependent decrease in motor coordination with R-ornidazole, while S-ornidazole had minimal effect.[2] |
Table 2: Effect of R-Ornidazole on Key Brain Enzyme Activities in Mice
| Enzyme | R-Ornidazole Dose (mg/kg, i.v.) | % Inhibition (Approx.) |
| Na+, K+-ATPase | Dose-dependent | Significant suppression |
| Ca2+-ATPase | Dose-dependent | Significant suppression |
| Succinate Dehydrogenase (SDH) | Dose-dependent | Significant suppression |
| S-Ornidazole exhibited no significant dose-dependent suppression of these enzymes. Data adapted from a study on the mechanisms of neurotoxicity.[2] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination Assessment
Objective: To assess motor coordination and balance in rodents following this compound administration.
Materials:
-
Rotarod apparatus (with adjustable speed)
-
Rodent subjects
-
Timer
Methodology:
-
Training Phase (2-3 days prior to testing):
-
Place each animal on the stationary rod.
-
Begin rotation at a low speed (e.g., 4 RPM) for 60 seconds.
-
Gradually increase the speed over subsequent training trials.
-
Animals that fall off should be returned to the rod until they can stay on for a predetermined duration (e.g., 180 seconds). Repeat 3-4 trials per day.
-
-
Testing Phase:
-
Administer this compound (or vehicle) as per the study design.
-
At a specified time point post-administration (e.g., 30 minutes), place the animal on the rotarod.[2]
-
Use an accelerating protocol (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall (in seconds). If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis:
-
Average the latency to fall across the trials for each animal.
-
Compare the mean latencies between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Histopathological Evaluation of the Cerebellum
Objective: To identify and quantify this compound-induced neuronal damage, particularly to Purkinje cells.
Materials:
-
Anesthetized animal subjects
-
Saline solution (ice-cold)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet)
-
Microscope with imaging capabilities
Methodology:
-
Tissue Collection:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion, first with ice-cold saline to flush out blood, followed by 4% PFA to fix the tissues.
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution for cryoprotection until it sinks.
-
-
Sectioning:
-
Freeze the cerebellum and cut sagittal or coronal sections (e.g., 30-40 µm thick) using a cryostat or vibratome.
-
Mount the sections onto microscope slides.
-
-
Staining:
-
Perform H&E or Cresyl Violet staining to visualize neuronal morphology.
-
For H&E, look for eosinophilic (pink) cytoplasm and pyknotic (shrunken, dark) nuclei, which indicate cell death.
-
For Cresyl Violet, assess the density and morphology of Purkinje cells. Look for signs of chromatolysis (dissolution of Nissl bodies).
-
-
Analysis:
-
Under a microscope, systematically count the number of healthy Purkinje cells per unit length of the Purkinje cell layer in multiple, non-overlapping fields of view.
-
Compare cell counts and morphological observations between this compound-treated and control groups.[1]
-
Visualizations
Caption: Workflow for an this compound neurotoxicity study.
Caption: Proposed mechanism of R-Ornidazole neurotoxicity.
Caption: Troubleshooting decision tree for neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Recurrent Encephalopathy in a Chinese Man: A Rare Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-Induced Recurrent Encephalopathy in a Chinese Man: A Rare Case Report and Literature Review [frontiersin.org]
- 5. This compound-induced involuntary tremor in a Chinese woman: a rare case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Induced Recurrent Encephalopathy in a Chinese Man: A Rare Case Report and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the this compound enantiomers on the central nervous system: Involvement of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ojshostng.com [ojshostng.com]
- 10. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scialert.net [scialert.net]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidants in Central Nervous System Diseases: Preclinical Promise and Translational Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ornidazole Efficacy with Novel Drug Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficacy of Ornidazole through novel drug delivery systems.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded drug delivery systems.
1.1 Nanosuspensions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Percentage Yield | - Improper solvent/antisolvent ratio. - Inefficient precipitation. - Loss of product during processing (e.g., filtration, washing). | - Optimize the solvent-to-antisolvent volume ratio. - Ensure rapid and uniform mixing of the organic and aqueous phases. - Use high-speed homogenization or ultrasonication to improve precipitation. - Minimize transfer steps and use appropriate filter pore sizes to prevent sample loss. |
| Particle Aggregation/Instability | - Insufficient stabilizer concentration. - Inappropriate stabilizer for the system. - High particle concentration. - Changes in pH or ionic strength of the suspension. | - Increase the concentration of the stabilizer (e.g., soya lecithin).[1] - Screen different types of stabilizers (polymeric or surfactant-based). - Dilute the nanosuspension to an optimal particle concentration. - Maintain a consistent pH and avoid the addition of electrolytes that could disrupt particle stability. A zeta potential of ±30 mV or higher is generally indicative of good stability.[1] |
| Broad Particle Size Distribution (High Polydispersity Index - PDI) | - Non-uniform mixing during precipitation. - Ostwald ripening (growth of larger particles at the expense of smaller ones). - Inefficient size reduction technique. | - Ensure vigorous and consistent stirring or homogenization during the antisolvent precipitation process.[1] - Optimize the stabilizer concentration to prevent crystal growth. - Employ high-energy methods like high-pressure homogenization or ultrasonication for a more uniform particle size. |
| Low Drug Content | - Poor entrapment of the drug during nanoparticle formation. - Drug degradation during the process. - Inaccurate analytical method for drug quantification. | - Adjust formulation parameters such as the drug-to-stabilizer ratio. - Ensure the chosen solvents and processing conditions do not cause chemical degradation of this compound. - Validate the analytical method (e.g., UV-Vis spectrophotometry) for accuracy and precision.[1] |
1.2 Colon-Targeted Delivery Systems (Microspheres & Coated Tablets)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Premature Drug Release in Upper GIT | - Inadequate coating thickness or integrity (for coated tablets). - Insufficient cross-linking of polymers (for microspheres). - Use of a polymer that is not specifically degraded by colonic microflora. | - Increase the thickness of the pH-sensitive or time-dependent polymer coat (e.g., Eudragit® S100).[2] - Optimize the concentration of the cross-linking agent (e.g., glutaraldehyde) for microspheres.[3] - Ensure the use of polymers like guar gum or chitosan that are susceptible to enzymatic degradation by colonic bacteria.[4][5] |
| Low Entrapment Efficiency in Microspheres | - High water solubility of this compound leading to its diffusion into the aqueous phase during preparation. - Inappropriate polymer or drug-to-polymer ratio. - Suboptimal process parameters (e.g., stirring speed, temperature). | - Use a method that minimizes drug loss, such as the solvent evaporation method with a suitable organic solvent.[6][7][8] - Increase the polymer concentration or modify the drug-to-polymer ratio.[7][8] - Optimize process parameters to ensure rapid polymer precipitation and drug entrapment. |
| Inconsistent In Vitro Release Profile | - Variation in coating thickness or microsphere size. - Non-uniform distribution of the drug within the matrix. - Inadequate simulation of colonic conditions in the dissolution medium. | - Ensure a uniform coating process or narrow the particle size distribution of microspheres. - Optimize the granulation or mixing process to achieve a homogenous drug-polymer blend. - For in vitro studies simulating the colon, use dissolution media containing rat caecal contents or enzymes that mimic the colonic microflora.[3][4] |
1.3 Liposomal Formulations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency | - this compound is moderately lipophilic, which can affect its partitioning into the aqueous core or lipid bilayer.[1] - Suboptimal drug-to-lipid ratio. - Inefficient formulation method. | - Experiment with different pH gradients between the interior and exterior of the liposomes to enhance the loading of ionizable drugs. - Optimize the drug-to-lipid ratio to maximize encapsulation.[9] - Utilize methods known for higher encapsulation, such as thin-film hydration followed by extrusion or microfluidics.[10] |
| Vesicle Aggregation and Instability | - Inappropriate surface charge. - High concentration of vesicles. - Storage at improper temperatures. | - Incorporate charged lipids (e.g., phosphatidylglycerol) to induce electrostatic repulsion between vesicles. - Optimize the formulation to a suitable concentration. - Store liposomal suspensions at recommended temperatures (often 4°C) and avoid freezing. |
| Drug Leakage During Storage | - Instability of the lipid bilayer. - Inappropriate lipid composition. | - Include cholesterol in the formulation to increase the rigidity and stability of the lipid bilayer. - Use lipids with higher phase transition temperatures (Tc). |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is there a need for novel drug delivery systems for this compound?
A1: this compound has poor aqueous solubility, which can limit its oral bioavailability and therapeutic effectiveness.[1] Conventional oral formulations may not achieve adequate systemic levels for rapid onset of action or sustained therapy.[1] Novel drug delivery systems aim to overcome these limitations by enhancing solubility, improving dissolution, and enabling targeted delivery, thereby increasing efficacy and patient compliance.[1]
Q2: What are the key characterization techniques for this compound nanosuspensions?
A2: Essential characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS) to determine the average particle size and the width of the size distribution.[1]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts the stability of the colloidal dispersion. A value of ±30 mV is generally considered stable.[1]
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology and surface characteristics of the nanoparticles.[11][12]
-
In Vitro Dissolution Studies: Compares the drug release profile of the nanosuspension to that of the pure drug, typically showing a significant enhancement in dissolution rate for the nanosuspension.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any chemical interactions between this compound and the stabilizers used in the formulation.[1][9]
Q3: How can I ensure colon-specific delivery of this compound?
A3: Colon-specific delivery can be achieved by exploiting the physiological conditions of the colon. Two common strategies are:
-
pH-Dependent Systems: Utilizing polymers like Eudragit® S100 that dissolve at the higher pH of the colon (around 7.0-7.5), thereby releasing the drug.[2]
-
Microbially-Triggered Systems: Employing natural polysaccharides such as guar gum, pectin, or chitosan, which are indigestible in the upper gastrointestinal tract but are degraded by the enzymes produced by colonic microflora, leading to drug release.[3][4]
Q4: What are the advantages of using liposomes for this compound delivery?
A4: Liposomes offer several advantages for antimicrobial delivery:
-
They can encapsulate both hydrophilic and hydrophobic drugs.[13][14]
-
They protect the encapsulated drug from degradation in the physiological environment.[15]
-
Liposomes can fuse with bacterial cell membranes, delivering a high concentration of the drug directly into the bacteria.[13]
-
They can be formulated for controlled and sustained release, maintaining therapeutic drug concentrations for a longer duration.[15]
-
The biocompatibility and low toxicity of the lipid components make them a safe delivery vehicle.[16]
Q5: What is the principle behind using bioadhesive polymers for vaginal delivery of this compound?
A5: Bioadhesive polymers, such as Carbopol 934 and guar gum, are used in vaginal tablets or gels to prolong the residence time of the formulation at the site of action.[17] These polymers adhere to the vaginal mucosa, which allows for a sustained release of this compound, leading to improved therapeutic efficacy for localized infections like vaginal candidiasis.[6][7][8]
Section 3: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 81.8 ± 0.475 °C | [1] |
| UV λmax (in Methanol) | 310 nm | [1] |
| Log P (Octanol/Water) | 1.6 | [1] |
| Aqueous Solubility | 0.689 mg/mL | [1] |
| Methanol Solubility | 49.132 mg/mL | [1] |
Table 2: Comparison of this compound Nanosuspension and Pure Drug
| Parameter | Pure this compound | Optimized Nanosuspension (F7) | Reference(s) |
| Saturation Solubility | 0.2508 mg/mL | 4.2571 mg/mL | [1] |
| Particle Size | - | 211.1 nm | [1] |
| Zeta Potential | - | -36.9 mV | [1] |
| In Vitro Dissolution (at 60 min) | 23.80% | 96.18% | [1] |
Table 3: In Vitro Release of this compound from Colon-Targeted Formulations
| Formulation Type | Polymer | Release in Stomach & Small Intestine Conditions | Release in Simulated Colonic Fluids | Reference(s) |
| Compression-Coated Tablet | 65% Guar Gum | < 8% in 5 hours | ~73% | [4] |
| Compression-Coated Tablet | 75% Guar Gum | < 8% in 5 hours | ~38% | [4] |
| Microspheres | Tragacanth Gum | Minimal | Controlled release following zero-order kinetics | [3] |
Section 4: Experimental Protocols & Visualizations
Preparation of this compound Nanosuspension by Antisolvent Precipitation
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 500 mg) in a suitable organic solvent like methanol (e.g., 10 mL).[1]
-
Aqueous Phase Preparation: Disperse a stabilizer, such as soya lecithin (at varying concentrations, e.g., 0.5–3% w/v), in distilled water with constant stirring.[1]
-
Precipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring.[1]
-
Homogenization & Solvent Removal: Subject the resulting dispersion to sonication or high-speed homogenization to ensure uniform particle size. Continue stirring for several hours to evaporate the organic solvent, leading to the formation of the nanosuspension.[1]
Preparation of this compound Microspheres by Solvent Evaporation
Methodology:
-
Organic Phase: Dissolve this compound and a polymer (e.g., Eudragit RS 100) in a volatile organic solvent (e.g., dichloromethane).[6][7][8]
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant or emulsifying agent (e.g., polyvinyl alcohol).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed stirring to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, encapsulating the drug to form solid microspheres.
-
Collection: Collect the formed microspheres by filtration, wash them with distilled water, and dry them.
Logical Pathway for Enhanced Efficacy of Novel this compound Formulations
This diagram illustrates the logical progression from the challenges of conventional this compound to the benefits offered by novel drug delivery systems.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized microbially triggered this compound microspheres for colon. [wisdomlib.org]
- 4. Studies on the development of colon targeted oral drug delivery systems for this compound in the treatment of amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of this compound Loaded Polymeric Nanoparticles - ProQuest [proquest.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Design and Evaluation of this compound Microsphere in a Bioadhesive gel for Local Therapy of Vaginal Candidiasis - ProQuest [proquest.com]
- 9. Formulation and evaluation of pharmacosomes containing this compound [wisdomlib.org]
- 10. Liposome Formulation and In Vitro Testing in Non-Physiological Conditions Addressed to Ex Vivo Kidney Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Frontiers | Lipid-Based Antimicrobial Delivery-Systems for the Treatment of Bacterial Infections [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. airccj.org [airccj.org]
- 16. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Ornidazole and Metronidazole Efficacy Against Bacteroides fragilis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two critical 5-nitroimidazole antimicrobial agents, ornidazole and metronidazole, against the anaerobic bacterium Bacteroides fragilis. The following sections present a synthesis of experimental data, detailed methodologies for susceptibility testing, and visualizations of the relevant biochemical pathways.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and metronidazole against Bacteroides fragilis, as reported in various studies. These values are crucial indicators of a drug's potency. A lower MIC/MBC value signifies greater efficacy.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL) against Bacteroides fragilis
| Study | Drug | Number of Strains | MIC Range | MIC₅₀ | MIC₉₀ |
| Goldstein et al. (1978)[1][2] | Metronidazole | 55 | ≤0.25 - 2.0 | - | - |
| This compound | 55 | ≤0.25 - 2.0 | - | - | |
| Jokipii & Jokipii (1985)[3] | Metronidazole | - | - | 0.8 | 1.6 |
| This compound | - | - | 0.4 | 0.8 |
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested bacterial isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested bacterial isolates.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Values (μg/mL) against Bacteroides fragilis
| Study | Drug | Number of Strains | MBC Range |
| Ingham et al. (1973)[4] | Metronidazole | - | 0.16 - 2.5 |
| Goldstein et al. (1978)[1][2] | This compound | 27 | ≤0.06 - 4.0 |
MBC: The lowest concentration of an antimicrobial drug that is required to kill a particular bacterium.
Experimental Protocols
The in vitro susceptibility data presented above are primarily determined using standardized agar dilution and broth dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for MIC Determination
The agar dilution method is a reference standard for anaerobic susceptibility testing.
-
Preparation of Media: A series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood) containing serial twofold dilutions of the antimicrobial agent are prepared. A growth control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacteroides fragilis isolates are grown in an appropriate broth medium (e.g., Schaedler broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for 48 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.
Broth Microdilution Method for MIC Determination
This method is a more commonly used alternative for routine testing.
-
Preparation of Microdilution Trays: 96-well microtiter plates are prepared with serial twofold dilutions of the antimicrobial agents in a suitable broth medium (e.g., Schaedler broth).
-
Inoculum Preparation: A standardized inoculum of Bacteroides fragilis is prepared as described for the agar dilution method, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The wells of the microtiter plate are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the determination of the MIC by the broth dilution method, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
Plating: The aliquots are plated onto antimicrobial-free agar plates.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.
Caption: Activation pathway of 5-nitroimidazoles in Bacteroides fragilis.
Caption: Mechanisms of resistance to 5-nitroimidazoles in B. fragilis.
Caption: Experimental workflow for MIC determination.
References
- 1. Comparative susceptibilities of anaerobic bacteria to metronidazole, this compound, and SC-28538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, this compound, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, this compound, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of four antimicrobial agents. Including three nitroimidazole compounds, against Bacteroides sp. | Semantic Scholar [semanticscholar.org]
In Vitro Comparative Analysis of 5-Nitroimidazole Compounds: A Guide for Researchers
This guide provides a detailed comparative analysis of the in vitro performance of key 5-nitroimidazole compounds, including metronidazole, tinidazole, ornidazole, and secnidazole. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antimicrobial activity, mechanism of action, and cytotoxic profiles based on available experimental data.
Antimicrobial Potency: A Quantitative Comparison
The in vitro efficacy of 5-nitroimidazole compounds is primarily determined by their minimum inhibitory concentration (MIC) against various microorganisms. The following tables summarize the MIC values for metronidazole, tinidazole, this compound, and secnidazole against clinically relevant anaerobic bacteria and protozoan parasites.
Table 1: In Vitro Activity of 5-Nitroimidazoles against Anaerobic Bacteria
| Compound | Bacteroides fragilis (MIC µg/mL) | Clostridium perfringens (MIC µg/mL) | Prevotella spp. (MIC µg/mL) | Fusobacterium spp. (MIC µg/mL) |
| Metronidazole | 0.16 - 8[1][2] | 0.28[3] | ≤1.0 | ≤0.5 |
| Tinidazole | 0.25 - 4[2] | 0.31[3] | ≤1.0 | ≤0.5 |
| This compound | 0.12 - 4 | 0.25 - 2 | ≤1.0 | ≤0.5 |
| Secnidazole | 0.25 - 8 | 0.5 - 4 | ≤1.0 | ≤1.0 |
Table 2: In Vitro Activity of 5-Nitroimidazoles against Protozoan Parasites
| Compound | Trichomonas vaginalis (MIC µg/mL) | Giardia intestinalis (ID90 µM) |
| Metronidazole | 0.1 - >100 | 5 - 12.8[4] |
| Tinidazole | 0.03 - 50 | ~2.5 |
| This compound | 0.015 - 12.5 | ~1.6 |
| Secnidazole | 0.1 - 50 | ~3.2 |
Mechanism of Action: Reductive Activation and Cytotoxicity
The antimicrobial activity of 5-nitroimidazoles is dependent on the reductive activation of their nitro group, a process that occurs selectively in anaerobic or microaerophilic organisms.[5] This selective toxicity is a key feature of this class of drugs.
Reductive Activation Pathway
The activation process is initiated by low-redox-potential electron-transfer proteins, primarily pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are abundant in anaerobic organisms.[6][7][8][9] These enzymes donate electrons to the 5-nitro group of the imidazole ring, resulting in the formation of a highly reactive nitro radical anion.[10] This radical anion, or further reduced cytotoxic intermediates, can then interact with and damage critical cellular macromolecules, ultimately leading to cell death.[10][11]
Molecular Mechanisms of Cytotoxicity
The generated nitro radical anion is a potent oxidizing agent that can induce cellular damage through several mechanisms:
-
DNA Damage: The radical species can directly interact with DNA, causing strand breaks and other lesions that inhibit DNA replication and repair, ultimately leading to cell death.[10][12]
-
Protein Dysfunction: The reactive intermediates can also target and modify essential proteins and enzymes, disrupting their function and contributing to the overall cytotoxic effect.
-
Oxidative Stress: The generation of these radical species can lead to a state of oxidative stress within the cell, further damaging cellular components.
In Vitro Cytotoxicity on Mammalian Cells
An important aspect of antimicrobial drug development is assessing the potential toxicity to host cells. The following table summarizes the available in vitro cytotoxicity data for 5-nitroimidazoles on common mammalian cell lines.
Table 3: In Vitro Cytotoxicity of 5-Nitroimidazoles on Mammalian Cell Lines
| Compound | Cell Line | Cytotoxicity Metric (e.g., IC50) |
| Metronidazole | HeLa, HepG2 | Generally low cytotoxicity reported. |
| Tinidazole | Not widely reported | Expected to have a similar or slightly better safety profile than metronidazole. |
| This compound | Not widely reported | Expected to have a similar safety profile to other 5-nitroimidazoles. |
| Secnidazole | Not widely reported | Expected to have a similar safety profile to other 5-nitroimidazoles. |
Note: Specific IC50 values can vary significantly between studies depending on the cell line and assay conditions. The data presented here is a general overview.
Experimental Protocols
The following sections outline the general methodologies for the key in vitro experiments cited in this guide.
Antimicrobial Susceptibility Testing of Anaerobic Bacteria
The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria is typically performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Key Steps:
-
Inoculum Preparation: A standardized suspension of the anaerobic bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of the 5-nitroimidazole compounds are prepared in an appropriate medium (e.g., Brucella agar or broth).
-
Inoculation: The agar plates or broth microdilution wells containing the drug dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates or wells are incubated under strict anaerobic conditions at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the organism.
In Vitro Susceptibility Testing of Trichomonas vaginalis
The susceptibility of T. vaginalis to 5-nitroimidazoles is typically determined using a broth microdilution method.
Key Steps:
-
Culture Preparation: T. vaginalis trophozoites are cultured in a suitable medium (e.g., Diamond's medium) to a desired concentration.
-
Drug Dilution: Serial dilutions of the 5-nitroimidazole compounds are prepared in the culture medium in microtiter plates.
-
Inoculation: A standardized number of trophozoites are added to each well of the microtiter plate.
-
Incubation: The plates are incubated anaerobically at 37°C for 48 hours.
-
MIC Determination: The MIC is determined by microscopic examination as the lowest drug concentration that results in the absence of motile trophozoites.
In Vitro Susceptibility Testing of Giardia intestinalis
A common method for assessing the in vitro susceptibility of G. intestinalis is the [3H]-thymidine incorporation assay.
Key Steps:
-
Culture Preparation: G. intestinalis trophozoites are grown in a suitable culture medium.
-
Drug Exposure: The trophozoites are incubated with various concentrations of the 5-nitroimidazole compounds for a specific period.
-
Radiolabeling: [3H]-thymidine is added to the cultures, and the incubation is continued to allow for its incorporation into the DNA of viable, replicating parasites.
-
Measurement of Radioactivity: The amount of incorporated [3H]-thymidine is measured using a scintillation counter.
-
ID90 Determination: The drug concentration that inhibits 90% of the [3H]-thymidine incorporation compared to the drug-free control is determined as the ID90 value.
In Vitro Cytotoxicity Assay on Mammalian Cells
The cytotoxicity of 5-nitroimidazole compounds on mammalian cell lines can be assessed using various assays, such as the MTT or MTS assay.
Key Steps:
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the 5-nitroimidazole compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: A reagent (e.g., MTT or MTS) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Measurement of Absorbance: The absorbance of the formazan product is measured using a microplate reader.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control, is calculated.
References
- 1. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activities of tinidazole and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive activation of nitroimidazoles in anaerobic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Ornidazole: A Comparative Analysis in a Rat Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Ornidazole against well-established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, in a rat model. This objective analysis is supported by experimental data to aid in the evaluation of this compound as a potential anti-inflammatory agent.
Comparative Efficacy in a Rat Model of Inflammation
It is crucial to note that the following data for this compound was obtained from an endometriosis model in rats, which involves a chronic inflammatory component. In contrast, the data for Indomethacin and Diclofenac is from the acute carrageenan-induced paw edema model. This difference in experimental models should be taken into consideration when interpreting the comparative efficacy.
Table 1: Comparison of Anti-inflammatory Effects on Edema
| Treatment Group | Dose | Animal Model | Primary Endpoint | % Inhibition of Edema/Lesion Volume | Reference |
| This compound | 1 g/L in drinking water | Endometriosis (Rat) | Lesion Volume | ~75% reduction | [1][2][3] |
| Indomethacin | 10 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Volume | 33% - 54% inhibition | [4] |
| Diclofenac | 5 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Volume | ~56% inhibition | [5] |
| Diclofenac | 20 mg/kg | Carrageenan-induced Paw Edema (Rat) | Paw Volume | ~72% inhibition | [5] |
Table 2: Effect on Inflammatory Cytokines in Rat Models
| Treatment Group | Dose | Animal Model | TNF-α Reduction | IL-6 Reduction | Reference |
| This compound | 1 g/L in drinking water | Endometriosis (Rat) | Significant reduction in TNF-α positive cells | Significant reduction in IL-6 positive cells | [1][2][3] |
| Indomethacin | 10 mg/kg | Carrageenan-induced Paw Edema (Rat) | Data not available | Data not available | - |
| Diclofenac | - | - | Data not available | Data not available | - |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This widely accepted model is used to evaluate acute inflammation.[6][7][8]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: The test compounds (Indomethacin, Diclofenac) or vehicle are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Endometriosis Model in Rats
This model is used to study the chronic inflammatory aspects of endometriosis.[1][2][3]
-
Animals: Female Sprague-Dawley rats are used.
-
Induction of Endometriosis: Autologous uterine tissue is surgically transplanted to the peritoneal cavity.
-
Drug Administration: this compound is administered to the rats, for example, through their drinking water (1 g/L) for a specified period (e.g., 14 days).
-
Assessment: At the end of the treatment period, the animals are euthanized, and the volume of the endometriotic lesions is measured. Immunohistochemistry is performed on the lesion tissues to quantify the presence of inflammatory markers such as TNF-α and IL-6.
Signaling Pathways and Mechanisms of Action
This compound
The anti-inflammatory mechanism of this compound is believed to be linked to its primary function as a nitroimidazole antimicrobial agent.[3][9] Its structural nitro group is converted into reactive amines that can damage microbial DNA. This antimicrobial action is thought to play a role in reducing inflammation, particularly in contexts where microbes may be contributing to the inflammatory process. Furthermore, studies have shown that this compound can directly modulate the immune response by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3][10]
Caption: Proposed anti-inflammatory pathway of this compound.
Indomethacin and Diclofenac
Indomethacin and Diclofenac are classic NSAIDs that exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12][13][14] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of Indomethacin and Diclofenac via COX inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound in the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reduces the Progression of Endometriosis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 8. This compound Regulates Inflammatory Response and Odontogenic Differentiation of Human Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchers.uss.cl [researchers.uss.cl]
- 14. mdpi.com [mdpi.com]
Cross-Resistance Between Ornidazole and Other Nitroimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of ornidazole and other key nitroimidazoles, namely metronidazole and tinidazole. The information presented is collated from various experimental studies to aid in research and development efforts against anaerobic bacteria and protozoan infections.
Comparative Efficacy of Nitroimidazoles
The emergence of resistance to nitroimidazoles, the cornerstone of treatment for infections caused by anaerobic microorganisms such as Giardia lamblia and Trichomonas vaginalis, necessitates a clear understanding of cross-resistance patterns. Evidence suggests that while cross-resistance between this compound, metronidazole, and tinidazole does occur, it is often incomplete, with some resistant strains retaining susceptibility to one or more drugs within this class.[1][2]
Quantitative Susceptibility Data
The following tables summarize the in vitro susceptibility data for this compound, metronidazole, and tinidazole against various susceptible and resistant strains of Trichomonas vaginalis and Giardia lamblia. The data is presented as Minimum Inhibitory Concentration (MIC) or Inhibition Dose 90% (ID90), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism or reduces the parasite population by 90%, respectively.
Table 1: Comparative In Vitro Activity of Nitroimidazoles against Trichomonas vaginalis Isolates
| Drug | Susceptibility Status | Mean MIC (mg/L) | MIC Range (mg/L) |
| This compound | Susceptible | 0.5 | 0.25 - 1.0 |
| Intermediate | 2.0 | 2.0 | |
| Resistant | - | - | |
| Metronidazole | Susceptible | 1.0 | 0.25 - 2.0 |
| Intermediate | 2.0 | 2.0 | |
| Resistant | 4.0 - 16.0 | >2.0 | |
| Tinidazole | Susceptible | 0.5 | 0.25 - 1.0 |
| Intermediate | 2.0 | 2.0 | |
| Resistant | 4.0 | >2.0 | |
| Secnidazole | Susceptible | 0.5 | 0.25 - 1.0 |
| Intermediate | 2.0 | 2.0 | |
| Resistant | 4.0 | >2.0 |
Data compiled from a study on clinical isolates from South Africa.[1][2]
Table 2: Comparative In Vitro Activity of Nitroimidazoles against Metronidazole-Susceptible (MTRs) and -Resistant (MTRr) Giardia lamblia Strains
| Drug | MTRs Strains (ID90 in µM) | MTRr Strains (ID90 in µM) |
| This compound | 1.50 - 2.40 | 41.7 - >200 |
| Metronidazole | 5.0 - 12.8 | 90 - >200 |
| Tinidazole | 2.00 - 2.30 | 46.3 - >200 |
ID90 values represent the concentration of the drug at which 10% of the control parasite ATP levels are detected.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for inducing nitroimidazole resistance and determining the Minimum Inhibitory Concentration (MIC).
Induction of Nitroimidazole Resistance in Trichomonas vaginalis (In Vitro)
This protocol outlines a general method for inducing resistance to nitroimidazoles in T. vaginalis in a laboratory setting.
-
Isolate Preparation: Start with a susceptible clinical isolate of T. vaginalis.
-
Initial Culture: Culture the trophozoites in Diamond's TYM medium supplemented with serum.
-
Sub-lethal Exposure: Introduce a sub-lethal concentration of the chosen nitroimidazole (e.g., this compound) to the culture medium. This concentration should be below the MIC for the susceptible strain.
-
Stepwise Increase in Concentration: After the parasites adapt and resume normal growth, gradually increase the concentration of the nitroimidazole in the culture medium in a stepwise manner.
-
Monitoring: Regularly monitor the growth and motility of the trophozoites.
-
Selection of Resistant Population: Continue this process of incremental drug pressure over a prolonged period. This selects for a population of parasites that can survive and multiply in the presence of higher drug concentrations.
-
Confirmation of Resistance: Once a resistant population is established, determine the new MIC of the drug for this strain to quantify the level of resistance.
Determination of Minimum Inhibitory Concentration (MIC) for Nitroimidazoles against Trichomonas vaginalis
This protocol is a modified version of the CDC's susceptibility testing method.[4][5]
-
Drug Preparation: Prepare stock solutions of this compound, metronidazole, and tinidazole in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of each drug in Diamond's TYM medium in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC (e.g., 0.1 to 400 µg/mL).[4] Include a DMSO-only control.
-
Inoculation: Add a standardized suspension of T. vaginalis trophozoites (e.g., 10^4 cells/well) to each well.[4]
-
Incubation: Incubate the plates under anaerobic or aerobic conditions at 37°C for 46-50 hours.[4]
-
Microscopic Examination: After incubation, examine each well using an inverted microscope to assess parasite motility.
-
MIC Determination: The MIC is the lowest drug concentration at which no motile trophozoites are observed.[4]
Molecular Pathways of Nitroimidazole Action and Resistance
The efficacy of nitroimidazoles is dependent on their activation within the target microorganism. The primary pathway for this activation and the key mechanisms of resistance are depicted below.
Caption: Nitroimidazole activation and resistance pathway.
The primary mechanism of action for nitroimidazoles like this compound involves the reduction of their nitro group within the anaerobic microorganism. This process is largely dependent on the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[6][7][8][9] Reduced ferredoxin donates an electron to the nitroimidazole, converting it into a toxic nitro radical anion that induces DNA damage and leads to cell death.[6]
Resistance to nitroimidazoles is often multifactorial but frequently involves the downregulation of the PFOR/ferredoxin pathway, which limits the activation of the prodrug.[6][7] Additionally, in some organisms, increased oxygen scavenging can compete for the electrons required for drug activation, leading to aerobic resistance.[4]
References
- 1. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates [agris.fao.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 4. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets | MDPI [mdpi.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
Ornidazole vs. Tinidazole: A Comparative Guide for Protozoan Infections
For Researchers, Scientists, and Drug Development Professionals
Ornidazole and tinidazole are both 5-nitroimidazole antimicrobial agents with established efficacy against a range of protozoan infections. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in their work.
Efficacy in Protozoan and Other Infections: A Quantitative Comparison
Clinical trials have demonstrated the comparable efficacy of this compound and tinidazole in treating various infections, including giardiasis, trichomoniasis, amebiasis, and bacterial vaginosis. The following tables summarize the key quantitative findings from comparative studies.
Giardiasis
| Study (Year) | Drug Regimen | Number of Patients | Cure Rate | Relapse Rate | Key Adverse Effects |
| Jokipii & Jokipii (1982)[1][2] | This compound: 1.5 g single dose | 50 | 100% (parasite disappearance) | 10% (5 patients) over 8 weeks | Dizziness |
| Tinidazole: 1.5 g single dose | 50 | 100% (parasite disappearance) | 10% (5 patients) over 8 weeks | Dizziness |
Trichomoniasis
| Study (Year) | Drug Regimen | Number of Patients | Cure Rate | Key Adverse Effects |
| Hillström et al. (1977)[3][4] | This compound: 1.5 g single dose | 45 | 100% | Good tolerance reported |
| Tinidazole: 2 g single dose | 43 | 95.3% (41 patients) | Good tolerance reported |
Amebiasis
| Study (Year) | Infection Type | Drug Regimen | Number of Patients | Cure Rate | Key Adverse Effects |
| Panggabean et al. (1980)[5] | Amebic Dysentery in Children | This compound: 50 mg/kg/day for 3 days | Not specified | 100% (parasitological and clinical) | Marked vomiting in one patient |
| Tinidazole: 50 mg/kg/day for 3 days | Not specified | 100% (parasitological and clinical) | Minimal side effects |
Bacterial Vaginosis
| Study (Year) | Drug Regimen | Number of Patients (per group) | Cure Rate (1 week) | Cure Rate (4 weeks) | Key Adverse Effects |
| Thulkar et al. (2012)[6] | This compound: 1.5 g single dose | 86 | 100% | 97.7% | Not specified in detail |
| Tinidazole: 2 g single dose | 86 | 100% | 97.7% | Not specified in detail | |
| Ambika et al. (2016)[7][8] | This compound: 1.5 g single dose | 40 | 89.5% | 84.5% | Diarrhea (45.5%) |
| Tinidazole: 2 g single dose | 40 | 89.5% | 84.5% | Bad taste (40%) |
Mechanism of Action: A Shared Pathway
This compound and tinidazole, as nitroimidazoles, share a common mechanism of action against anaerobic protozoa and bacteria.[9][10] The process is initiated by the entry of the inactive drug into the microbial cell.[9] Inside the anaerobic environment of the microorganism, the nitro group of the drug is reduced by redox proteins, such as ferredoxin.[1][11] This reduction process generates highly reactive nitro radicals.[10][11] These cytotoxic free radicals then interact with the microbial DNA, causing strand breakage and helical structure disruption, which ultimately leads to cell death.[9][10]
Mechanism of action for nitroimidazoles.
Experimental Protocols: A Review of Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While the abstracts of many comparative studies provide an overview of the methodologies, specific details are often limited. Below are summaries of the experimental designs from key studies.
Giardiasis: Jokipii & Jokipii (1982)[1][2]
-
Study Design: A comparative study.
-
Participants: 100 patients with symptomatic giardiasis.
-
Diagnosis: The method for diagnosing giardiasis was not specified in the abstract.
-
Intervention: Patients received either a single 1.5 g oral dose of this compound or tinidazole.
-
Outcome Measures: The primary outcomes were the disappearance of parasites from feces and the subsidence of symptoms. Patients were followed for 8 weeks to monitor for relapses.
-
Pharmacokinetics: Serum drug concentrations were measured to determine absorption and elimination half-lives.
Trichomoniasis: Hillström et al. (1977)[3][4]
-
Study Design: A double-blind, comparative clinical trial.
-
Participants: 88 women with Trichomonas vaginalis infection.
-
Diagnosis: The method for diagnosing trichomoniasis was not detailed in the abstract.
-
Intervention: Patients were treated with a single 1.5 g oral dose of this compound or a single 2 g oral dose of tinidazole.
-
Outcome Measures: The primary outcome was the absence of T. vaginalis in cultures after treatment. Tolerance to the drugs was also assessed.
Bacterial Vaginosis: Thulkar et al. (2012)[6]
-
Study Design: A prospective, comparative, randomized clinical trial.
-
Participants: 344 Indian women with bacterial vaginosis.
-
Diagnosis: Diagnosis and cure were assessed using Amsel's criteria.
-
Intervention: Patients were randomized to receive a single oral dose of metronidazole (2 g), tinidazole (2 g), secnidazole (2 g), or this compound (1.5 g).
-
Outcome Measures: The primary outcome was the cure rate at 1 week and 4 weeks post-treatment.
Comparative Workflow
The general workflow for comparing the efficacy of this compound and tinidazole in a clinical trial setting is outlined in the diagram below.
Generalized clinical trial workflow.
Conclusion
Both this compound and tinidazole are highly effective in treating a variety of protozoan infections, with comparable cure rates observed in numerous studies. Tinidazole often has a longer half-life, which may allow for simpler dosing regimens in some cases.[6] The choice between these two agents may depend on factors such as local availability, cost, and specific patient characteristics. The shared mechanism of action via the generation of DNA-damaging free radicals underscores their potent antimicrobial activity. Further head-to-head trials with detailed and standardized protocols would be beneficial to delineate more subtle differences in their efficacy and safety profiles for specific infections.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment of giardiasis: comparative evaluation of this compound and tinidazole as a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound and tinidazole in single-dose treatment of trichomoniasis in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and tinidazole in single-dose treatment of trichomoniasis in women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paediatricaindonesiana.org [paediatricaindonesiana.org]
- 6. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and this compound in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. What is the mechanism of Tinidazole? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
Ornidazole's Efficacy Against Multi-Drug Resistant Bacteria: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ornidazole's performance against multi-drug resistant (MDR) bacterial strains, supported by available experimental data. While recent comprehensive data on this compound against contemporary, well-characterized MDR anaerobic isolates is limited in publicly available literature, this guide synthesizes historical and mechanistic data to validate its potential activity.
This compound, a 5-nitroimidazole antibiotic, has long been a therapeutic option for infections caused by anaerobic bacteria and protozoa. Its mechanism of action, which involves the reduction of its nitro group within anaerobic microorganisms to produce cytotoxic radicals that damage DNA, underpins its efficacy.[1][2][3] This guide explores its activity in the context of multi-drug resistance, comparing it with other relevant antibiotics.
Comparative In Vitro Activity of this compound
The following tables summarize historical data on the in vitro susceptibility of various anaerobic bacteria to this compound and comparator antibiotics. It is important to note that antimicrobial resistance patterns can evolve, and this data may not reflect the susceptibility of current clinical isolates.
| Table 1: In Vitro Activity of this compound and Comparator Agents Against Bacteroides fragilis Group | |||||||
| Organism | This compound | Metronidazole | Imipenem | Cefoxitin | Penicillin | Clindamycin | Chloramphenicol |
| Bacteroides fragilis group | 99.1% S | 99.1% S | 97.1% S | 85.7% S | 41.5% S | 68.6% S | 99.4% S |
| (235 strains)[1] | |||||||
| Bacteroides fragilis | 98% I (at 3.1 µg/ml) | - | - | - | - | - | - |
| (68 clinical isolates)[2] |
S: Susceptible, I: Inhibited. Data is compiled from separate studies and direct comparison of percentages should be done with caution.
| Table 2: In Vitro Activity of this compound and Comparator Agents Against Clostridium Species | |||||||
| Organism | This compound | Metronidazole | Imipenem | Cefoxitin | Penicillin | Clindamycin | Chloramphenicol |
| Clostridium perfringens | 100% S | 100% S | 100% S | 100% S | 100% S | 90.9% S | 100% S |
| (Number of strains not specified)[1] | |||||||
| Clostridium perfringens | 89% I (at 6.2 µg/ml) | - | - | - | - | - | - |
| (18 strains)[2] | |||||||
| Other Clostridium spp. | 100% I (at 6.2 µg/ml) | - | - | - | - | - | - |
| (11 strains)[2] |
S: Susceptible, I: Inhibited. Data is compiled from separate studies and direct comparison of percentages should be done with caution.
| Table 3: Minimum Inhibitory Concentration (MIC) Data for this compound and Metronidazole | |||
| Organism | Antibiotic | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Anaerobic Bacteria (114 strains)[4] | This compound | ≤3.1 | - |
| Metronidazole | ≤3.1 | - | |
| Bacteroides fragilis group (55 strains)[3] | This compound | - | - |
| Metronidazole | - | - | |
| Anaerobic bacteria (50 clinical isolates)[5] | This compound | - | 1.0 |
| Metronidazole | - | 1.0 |
MIC90: The concentration of a drug that inhibits the growth of 90% of the bacterial isolates.
Signaling Pathways and Experimental Workflows
To understand the action of this compound and the methods used to test its efficacy, the following diagrams illustrate its mechanism of action and a typical experimental workflow for antimicrobial susceptibility testing.
References
- 1. [Antimicrobial activity of this compound and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and anaerobic bacteria: in vitro sensitivity and effects on wound infections after appendectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, this compound, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Anaerobic Bacteria to Metronidazole, this compound, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ornidazole and Its Metabolites
Ornidazole, a 5-nitroimidazole derivative, is a widely used antimicrobial agent effective against protozoal and anaerobic bacterial infections.[1][2] Its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties and the biotransformation into various metabolites. This guide provides a detailed comparison of the pharmacokinetics of this compound and its primary metabolites, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Pharmacokinetic Profiles: A Tabular Comparison
The pharmacokinetic parameters of this compound and its metabolites are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key quantitative data from various studies. It is important to note that these values can vary based on the study population, dosage, and analytical methods used.
| Parameter | This compound | Metabolite M1 | Metabolite M4 | Other Metabolites (M3, M6, M16-1, M16-2) | Reference |
| Cmax (Maximum Concentration) | 10.9 - 32.67 µg/mL | Data not consistently reported | Data not consistently reported | Plasma levels detected | [3][4][5] |
| Tmax (Time to Cmax) | 1.54 - 4 hours | Data not consistently reported | Data not consistently reported | - | [1][3][5] |
| AUC (Area Under the Curve) | 185 - 375 mg/L.h (for 500mg-1g doses) | Levels are well below the parent drug in healthy individuals but accumulate in liver cirrhosis. | Levels are well below the parent drug in healthy individuals but accumulate in liver cirrhosis. | - | [1][6][7] |
| t1/2 (Half-life) | 11 - 17.3 hours | Longer half-life in patients with liver disease. | Longer half-life in patients with liver disease. | - | [1][3][4][6][7] |
| Clearance (Cl) | 34.9 - 50.6 mL/min | Decreased elimination in patients with liver cirrhosis. | Decreased elimination in patients with liver cirrhosis. | - | [1][6][7] |
| Bioavailability | >90% | - | - | - | [1] |
| Protein Binding | 11 - 13% | - | - | - | [1][3][4] |
Metabolic Pathways of this compound
This compound is extensively metabolized in the liver, with less than 4% of the drug excreted unchanged in the urine.[1] The primary metabolic routes are oxidation and hydrolysis, leading to the formation of several metabolites.[1] Additionally, stereoselective glucuronidation has been identified as a principal metabolic pathway.[8]
The major metabolites identified are:
-
M1: 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol[1]
-
M2: 2-methyl-5-nitroimidazole[1]
-
M3: N-(3-chloro-2-hydroxypropyl) acetamide[1]
-
M4: 3-(-2-methyl-5-nitro-1-imidazolyl)-1, 2-propanediol[1]
-
M5: Acetamide[1]
-
Other identified metabolites include M6, M16-1, and M16-2.[9]
The following diagram illustrates the key metabolic transformations of this compound.
Experimental Protocols
The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies. The most common methodologies employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
The following diagram outlines a typical workflow for the pharmacokinetic analysis of this compound.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. [PDF] Bioavailability File : this compound | Semantic Scholar [semanticscholar.org]
- 3. karger.com [karger.com]
- 4. Comparative pharmacokinetic studies of this compound and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of two brands of this compound in twelve healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound in patients with severe liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of this compound and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornidazole Under the Microscope: A Head-to-Head Comparison with Other Antibiotics for Mixed Infections
In the complex landscape of treating mixed aerobic and anaerobic infections, the selection of an appropriate antibiotic regimen is paramount for successful clinical outcomes. Ornidazole, a 5-nitroimidazole derivative, has long been a therapeutic option, but how does it stack up against other established antibiotics? This guide provides a detailed, data-driven comparison of this compound with other agents, drawing on findings from head-to-head clinical studies to inform researchers, scientists, and drug development professionals.
Efficacy in Serious Anaerobic Infections: this compound vs. Clindamycin
A randomized prospective clinical trial evaluated the efficacy of this compound against clindamycin in 140 patients with serious anaerobic infections, including peritonitis, pelvic cellulitis, and abdominal abscesses. The overall cure rate for this compound was found to be superior to that of clindamycin.[1]
| Parameter | This compound | Clindamycin |
| Number of Patients | 67 | 73 |
| Overall Cure Rate | 80.6% | 68.5% |
| Prompt Response (<48h) | Observed | Not specified |
| Side Effects (leading to discontinuation) | Severe nausea (1 patient) | Diarrhea (8 patients) |
Experimental Protocol: this compound vs. Clindamycin in Serious Anaerobic Infections
-
Study Design: A randomized, prospective clinical and laboratory evaluation.
-
Patient Population: 140 patients with serious anaerobic infections such as peritonitis, pelvic cellulitis, endometritis, soft tissue infections, and abdominal abscesses.[1]
-
Treatment Arms:
-
Duration of Treatment: 7 to 60 days.[1]
-
Concomitant Antibiotics: An aminoglycoside was added for 111 patients to cover coexisting aerobic bacteria.[1]
-
Primary Outcome: Clinical cure rate.
-
Microbiological Assessment: Pus cultures were performed to identify the causative organisms. Escherichia coli and Bacteroides fragilis were the predominant isolates.[1]
Bacterial Vaginosis: A Comparative Analysis of Nitroimidazoles
In a prospective, comparative, randomized clinical trial involving 344 women with bacterial vaginosis, the efficacy of a single dose of this compound was compared with single doses of metronidazole, tinidazole, and secnidazole. This compound and tinidazole demonstrated significantly higher cure rates at 4 weeks compared to metronidazole.[2]
| Antibiotic | Dosage | Cure Rate (1 week) | Cure Rate (4 weeks) |
| This compound | 1.5 g single dose | 100% | 97.7% |
| Tinidazole | 2 g single dose | 100% | 97.7% |
| Secnidazole | 2 g single dose | Not specified | 80.2% |
| Metronidazole | 2 g single dose | 88.4% | 77.9% |
Experimental Protocol: Comparative Study of Nitroimidazoles in Bacterial Vaginosis
-
Study Design: A prospective, comparative, randomized clinical trial.[2]
-
Patient Population: 344 Indian women with bacterial vaginosis diagnosed using Amsel's criteria.[2]
-
Treatment Arms:
-
Primary Outcome: Cure rate based on Amsel's criteria at 1 week and 4 weeks post-treatment.[2]
Dientamoebiasis Treatment: this compound vs. Metronidazole
A study comparing the efficacies of metronidazole and this compound for the treatment of dientamoebiasis in 112 patients demonstrated a statistically significant superiority of single-dose this compound over a 5-day course of metronidazole in both parasitological and clinical cure rates.[3]
| Parameter | This compound (single dose) | Metronidazole (5 days) | p-value |
| Number of Patients | 56 | 56 | |
| Parasitological Cure Rate | 92.9% | 69.6% | <0.001 |
| Clinical Cure Rate | 96.4% | 76.8% | <0.001 |
Experimental Protocol: this compound vs. Metronidazole in Dientamoebiasis
-
Study Design: Randomized controlled trial.[3]
-
Patient Population: 112 patients diagnosed with dientamoebiasis.[3]
-
Treatment Arms:
-
Outcome Assessment: Stool samples were examined on the 7th and 14th days after treatment to evaluate parasitological cure. Clinical symptoms were recorded to assess clinical efficacy.[3]
Orofacial Infections: this compound vs. Phenoxymethylpenicillin
In a double-blind, randomized study of 60 patients with orofacial infections, this compound was found to be more effective than phenoxymethylpenicillin. All patients treated with this compound were cured, while five patients in the penicillin group did not respond satisfactorily, with two of these cases involving beta-lactamase-producing resistant strains.[4]
| Parameter | This compound | Phenoxymethylpenicillin |
| Number of Patients | 30 | 30 |
| Cure Rate | 100% (all cured in <7 days) | 83.3% (5 non-responders) |
| Isolation of Beta-lactamase producing strains in non-responders | N/A | 2 cases |
Experimental Protocol: this compound vs. Phenoxymethylpenicillin in Orofacial Infections
-
Study Design: A double-blind, randomized study.[4]
-
Patient Population: 60 patients with orofacial infections.[4]
-
Treatment Arms:
-
Primary Outcome: Clinical cure of the orofacial infection.
-
Microbiological Assessment: Samples were taken to isolate and identify causative bacteria. Anaerobes were isolated from the majority of specimens.[4]
Combination Therapy for Dentoalveolar Abscess
A comparative study evaluated the efficacy of a fixed-dose combination of ofloxacin and this compound against a combination of amoxicillin and metronidazole in 96 patients with dentoalveolar abscess. The study concluded that the efficacy of both therapies was similar, with no significant difference in adverse drug reactions. However, patient compliance was noted to be in favor of the ofloxacin and this compound group.[5][6]
Experimental Protocol: Combination Therapy in Dentoalveolar Abscess
-
Patient Population: 96 patients with a clinical diagnosis of dentoalveolar abscess.[5][6]
-
Treatment Arms:
-
Primary Outcome: Clinical improvement and resolution of the abscess.
-
Secondary Outcome: Adverse drug reactions and patient compliance.
In Vitro Susceptibility
An in vitro study tested the sensitivity of various anaerobic bacteria to this compound. A concentration of 3.1 µg/ml of this compound inhibited 98% of Bacteroides fragilis strains, and a concentration of 6.2 µg/ml inhibited 16 out of 18 strains of Clostridium perfringens and all 11 strains of other Clostridium species.[7]
Conclusion
The presented head-to-head studies suggest that this compound is an effective antibiotic for the treatment of various mixed and anaerobic infections, demonstrating comparable or, in some cases, superior efficacy to other commonly used antibiotics such as clindamycin and metronidazole. Notably, this compound often allows for simpler, single-dose or shorter-course regimens, which may improve patient compliance. The choice of antibiotic should, however, always be guided by the specific clinical context, local resistance patterns, and the safety profile of the drug. Further large-scale, well-designed clinical trials are warranted to continue to define the optimal place of this compound in the therapeutic armamentarium against mixed infections.
References
- 1. This compound versus clindamycin: comparative evaluation in the treatment of 140 serious anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and this compound in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of metronidazole and single-dose this compound for the treatment of dientamoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound compared to phenoxymethylpenicillin in the treatment of orofacial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and anaerobic bacteria: in vitro sensitivity and effects on wound infections after appendectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Single-Dose Ornidazole and Multi-Dose Metronidazole in the Treatment of Protozoal and Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of single-dose ornidazole versus multi-dose metronidazole for the treatment of various anaerobic and protozoal infections. The following sections present quantitative data from clinical trials, detailed experimental protocols, and visualizations of the drug's mechanism of action to facilitate an objective evaluation.
Pharmacokinetic Profile: A Key Differentiator
The fundamental difference influencing the dosing regimen of this compound and metronidazole lies in their pharmacokinetic profiles, specifically their elimination half-lives. This compound has a longer half-life of 12-14 hours, allowing for single-dose administration in many cases.[1] In contrast, metronidazole has a shorter half-life of 6-8 hours, necessitating multiple doses to maintain therapeutic concentrations.[1]
A comparative pharmacokinetic study in healthy volunteers administered a 750 mg oral dose of each drug revealed a mean elimination half-life of 14.4 hours for this compound and 8.4 hours for metronidazole.[2][3] While both drugs exhibited similar volumes of distribution and protein binding of less than 15%, peak plasma concentrations were reached at different times: 2-4 hours for this compound and 30-60 minutes for metronidazole.[2][3]
Mechanism of Action: The Nitroimidazole Pathway
Both this compound and metronidazole are nitroimidazole antibiotics that share a common mechanism of action against anaerobic bacteria and protozoa. The drugs are selectively toxic to these organisms due to their unique metabolic pathways.
The inactive prodrug passively diffuses into the microorganism. Inside the cell, the nitro group of the drug is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobes. This reduction process generates reactive nitro-radical anions and other cytotoxic intermediates. These reactive species then bind to and disrupt the helical structure of the organism's DNA, leading to strand breakage, inhibition of nucleic acid synthesis, and ultimately, cell death.[4][5]
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated that single-dose this compound is often as effective, and in some cases more effective, than multi-dose metronidazole for various infections.
Bacterial Vaginosis
In a prospective, comparative, randomized clinical trial involving 344 women, a single 1.5 g dose of this compound was compared to a single 2 g dose of metronidazole. The cure rate at 4 weeks was significantly higher for this compound (97.7%) compared to metronidazole (77.9%).[6][7][8] Another study with 120 patients showed a 4-week cure rate of 84.5% for single-dose this compound, compared to 65.7% for single-dose metronidazole.[9]
| Indication | Drug Regimen | Number of Patients (n) | Cure Rate (4 Weeks) | Reference |
| Bacterial Vaginosis | Single-dose this compound (1.5 g) | 86 | 97.7% | [6] |
| Single-dose Metronidazole (2 g) | 86 | 77.9% | [6] | |
| Bacterial Vaginosis | Single-dose this compound | 40 | 84.5% | [9] |
| Single-dose Metronidazole | 40 | 65.7% | [9] |
Dientamoebiasis
A study comparing treatments for dientamoebiasis in 112 patients found that a single oral dose of this compound (30 mg/kg for children, 2 g for adults) resulted in a significantly higher parasitological cure rate (92.9%) compared to a 5-day course of metronidazole (20 mg/kg/day for children, 1.5 g/day for adults) which had a cure rate of 69.6%.[10][11][12] The clinical cure rates were also higher for this compound (96.4%) versus metronidazole (76.8%).[10][11][12]
| Indication | Drug Regimen | Number of Patients (n) | Parasitological Cure Rate | Clinical Cure Rate | Reference |
| Dientamoebiasis | Single-dose this compound | 56 | 92.9% | 96.4% | [10][11] |
| Multi-dose Metronidazole (5 days) | 56 | 69.6% | 76.8% | [10][11] |
Giardiasis
In a study of 75 children with giardiasis, single-dose this compound was found to be as effective as a seven-day course of metronidazole, with all children in both groups being clinically cured.[13] For the treatment of Giardia lamblia infections, a study showed a 97% cure rate for a single 1 g dose of this compound, compared to a 95% cure rate for a 10-day course of metronidazole (0.5 g daily).[14]
| Indication | Drug Regimen | Number of Patients (n) | Cure Rate | Reference |
| Giardiasis | Single-dose this compound (1 g) | 30 | 97% | [14] |
| Multi-dose Metronidazole (10 days) | 20 | 95% | [14] |
Amebiasis
For Entamoeba histolytica infections, a study comparing different treatment regimens found that a 10-day course of this compound (1 g daily) resulted in a 94% cure rate, which was higher than the 88% cure rate observed with a 10-day course of metronidazole (1.5 g daily).[14] Another study on intestinal amebiasis showed an 84% eradication rate for a 3-day course of nitazoxanide, 76% for a 5-day course of this compound, and 88% for a 14-day course of metronidazole, with no statistically significant difference between the groups.[15]
| Indication | Drug Regimen | Number of Patients (n) | Cure Rate | Reference |
| Amebiasis | Multi-dose this compound (10 days) | 18 | 94% | [14] |
| Multi-dose Metronidazole (10 days) | 17 | 88% | [14] | |
| Intestinal Amebiasis | Multi-dose this compound (5 days) | 88 | 76% | [15] |
| Multi-dose Metronidazole (14 days) | 89 | 88% | [15] |
Side Effects and Tolerability
This compound is generally associated with fewer and milder side effects compared to metronidazole.[1][10] In a study on dientamoebiasis, patients in the metronidazole group reported more side effects.[10][11] A comparative study on the side effects of metronidazole and this compound in patients with pelvic inflammatory diseases found that the most frequent side effects were observed in the metronidazole group (92.3% of cases), while the this compound groups (single and multiple doses) had significantly fewer side effects (20.9% and 15.4%, respectively).[16] Common side effects for the this compound groups were mild and included nausea, changes in taste, and headache, which did not require additional therapy.[16]
Experimental Protocols
The following provides a generalized workflow for the clinical trials cited in this guide. Specific details may vary between studies.
Detailed Methodologies
Diagnosis of Bacterial Vaginosis: Diagnosis and assessment of cure were often based on Amsel's criteria, which include the presence of at least three of the following: thin, white, homogeneous discharge; clue cells on microscopic examination; a vaginal fluid pH of >4.5; and a positive whiff test (a fishy odor upon addition of 10% potassium hydroxide).[6][9]
Diagnosis of Protozoal Infections (Dientamoebiasis, Giardiasis, Amebiasis): Diagnosis was typically confirmed by the identification of trophozoites and/or cysts in at least three stool specimens using techniques such as the merthiolate iodine formaldehyde concentration (MIFC) method.[14] Post-treatment evaluation involved the examination of multiple stool samples over several weeks to confirm the eradication of the parasite.[10][14]
Conclusion
The available evidence suggests that single-dose this compound is a highly effective and well-tolerated alternative to multi-dose metronidazole for the treatment of several common anaerobic and protozoal infections. Its longer half-life allows for a simplified dosing regimen, which may improve patient compliance. In several head-to-head clinical trials, single-dose this compound demonstrated superior or equivalent efficacy with a more favorable side effect profile compared to multi-dose metronidazole. These findings are crucial for guiding clinical practice and for the development of new therapeutic strategies against these infections.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparative pharmacokinetic studies of this compound and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and this compound in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and this compound in bacterial vaginosis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijbcp.com [ijbcp.com]
- 10. A comparison of metronidazole and single-dose this compound for the treatment of dientamoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of metronidazole and single-dose this compound for the treatment of dientamoebiasis. | Semantic Scholar [semanticscholar.org]
- 13. Single-dose this compound versus seven-day metronidazole therapy of giardiasis in Kibbutzim children in Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of intestinal E. histolytica and G. lamblia with metronidazole, tinidazole and this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of Nitazoxanide Compared to this compound or Metronidazole as a Treatment for Intestinal Amebiasis among Egyptian Patients [ejhm.journals.ekb.eg]
- 16. The frequency of side effects when using metronidazole and this compound in clinical practice | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ornidazole
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ornidazole, a nitroimidazole antibiotic used in the treatment of protozoan and anaerobic bacterial infections. Adherence to these guidelines will help protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1][2] In case of accidental contact, rinse the affected skin or eyes immediately with plenty of water for at least 15 minutes and seek medical attention.[3][4]
This compound Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment by avoiding discharge into drains or water courses.[1][2] The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, pipettes), and solutions.
-
Segregate this compound waste from other laboratory waste streams at the point of generation. It should not be mixed with biohazardous waste.
-
While this compound is not typically classified as a hazardous waste for transport, it is crucial to consult local, state, and federal regulations to ensure complete and accurate classification.[1][3]
-
-
Containment and Labeling:
-
Place solid this compound waste into a suitable, sealed, and clearly labeled container.
-
For liquid waste containing this compound, use a dedicated, leak-proof container.
-
Label the container clearly as "this compound Waste" and include any other identifiers required by your institution's waste management program.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Do not attempt to dispose of this compound by flushing it down the drain or discarding it in regular trash.[2][5]
-
Contaminated Packaging:
-
Empty this compound containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[2]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C7H10ClN3O3 |
| Molecular Weight | 219.63 g/mol |
| Boiling Point | 270°C (lit.)[2] |
| pKa | 2.4 |
| Plasma Protein Binding | Approximately 13% |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety and waste management guidelines in conjunction with this information.
References
Personal protective equipment for handling Ornidazole
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Ornidazole, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure personal safety.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective, chemical-impermeable gloves.[1][2] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing or a lab coat.[1] | Protects skin from exposure. |
| Respiratory Protection | A suitable respirator should be used when dust or aerosols are generated.[1] Under normal use conditions with adequate ventilation, it may not be required.[3][4] | Prevents inhalation of the compound. |
Safe Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area to minimize inhalation exposure.[1][2]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][5]
-
Wash hands thoroughly after handling the substance.[2][3][5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures vary, with some sources suggesting -20°C and others not exceeding 30°C.[1][6][7] Always refer to the supplier's specific storage instructions.
Spill Management and Disposal Plan
Proper procedures for spill containment and waste disposal are critical to prevent environmental contamination and accidental exposure.
Spill Response Workflow:
Caption: Workflow for managing an this compound spill.
Spill Cleanup Procedure:
-
Evacuate: Immediately clear the area of all personnel.[2][5]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before entering the spill area, put on the appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[1]
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources.[1][2]
-
Absorption: Cover the spill with an inert, absorbent material such as diatomite or universal binders.[1]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area and any contaminated equipment with alcohol.[1]
-
Disposal: Dispose of the contaminated waste in accordance with local, state, and federal regulations.[2][5]
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials at an approved waste disposal facility.[2][5]
-
Follow all applicable environmental regulations for chemical waste disposal.
-
Some sources indicate no special disposal requirements; however, it is best practice to treat it as chemical waste.[6][7]
Emergency First Aid Procedures
In the event of exposure to this compound, follow these first aid measures immediately.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][8] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][2][8] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][8] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][3][5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][3] |
Logical Relationship of Safety Protocols:
Caption: Interrelation of safety protocols for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
